3-Phenylpropionitrile
Description
Properties
IUPAC Name |
3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRWYXSKEHUQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060949 | |
| Record name | Benzenepropanenitrile | |
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Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
261.00 °C. @ 760.00 mm Hg | |
| Record name | Benzenepropanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
645-59-0 | |
| Record name | Benzenepropanenitrile | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=645-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenepropanenitrile | |
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| Record name | 3-Phenylpropionitrile | |
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| Record name | Benzenepropanenitrile | |
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| Record name | BENZENEPROPANENITRILE | |
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| Record name | Benzenepropanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-1 °C | |
| Record name | Benzenepropanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Phenylpropionitrile: A Comprehensive Technical Guide
CAS Number: 645-59-0[1]
This technical guide provides an in-depth overview of 3-Phenylpropionitrile, also known as hydrocinnamonitrile, for researchers, scientists, and drug development professionals. The document covers its physicochemical properties, spectroscopic data, synthesis protocols, applications, and toxicological information.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid.[2][3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [1][2][4] |
| Molecular Weight | 131.17 g/mol | [1][4][5][6] |
| CAS Number | 645-59-0 | [1][5][6] |
| Melting Point | -2 to -1 °C | [3][5] |
| Boiling Point | 261 °C at 760 mmHg; 113 °C at 9 mmHg | [3][5] |
| Density | 1.001 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.521 | [3][5] |
| Solubility | 1.68 g/L in water (calculated) | [2] |
| Flash Point | 110 °C (closed cup) | [5][6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Spectral data available, detailed interpretation requires spectrum image.[7] |
| ¹³C NMR | Spectral data available, detailed interpretation requires spectrum image.[3] |
| Mass Spec (MS) | Key fragments can be predicted based on the structure. |
| Infrared (IR) | Characteristic nitrile peak (~2240 cm⁻¹). |
Synthesis of this compound
Several synthetic routes to this compound have been reported. One common method involves the reaction of 2-phenylethylbromide with a cyanide salt. Another approach starts from phenylacetic acid.
Experimental Protocol: Synthesis from Phenylacetic Acid
This protocol outlines a three-step synthesis of this compound from phenylacetic acid.[2][6]
Step 1: Reduction of Phenylacetic Acid to 2-Phenylethanol (B73330)
-
Reagents: Phenylacetic acid, Borane-tetrahydrofuran complex (BH₃·THF).
-
Procedure: In a fume hood, dissolve phenylacetic acid in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath. Slowly add a solution of borane-THF complex to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of water, followed by an acidic workup to isolate the 2-phenylethanol.
Step 2: Tosylation of 2-Phenylethanol
-
Reagents: 2-Phenylethanol, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270).
-
Procedure: Dissolve 2-phenylethanol in pyridine and cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature. Stir the reaction mixture overnight at a low temperature. Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with dilute acid, water, and brine, then dry over an anhydrous salt and concentrate to obtain the tosylate.
Step 3: Nucleophilic Substitution with Sodium Cyanide
-
Reagents: 2-Phenylethyl tosylate, Sodium cyanide (NaCN), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: Dissolve the tosylate in DMSO. Add sodium cyanide and heat the mixture with stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or GC). After completion, cool the reaction mixture and pour it into water. Extract the product, this compound, with an organic solvent. Wash the organic layer, dry, and purify the product, for example, by vacuum distillation.
Applications
This compound serves as a valuable intermediate in organic synthesis and has applications in various research areas.
-
Nitrilase Activity Studies: It is used as a substrate to study the activity of nitrilase enzymes.[8][9] Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, and they have applications in biocatalysis and bioremediation.
-
Glucosinolate Degradation Product: this compound is a breakdown product of gluconasturtiin, a glucosinolate found in cruciferous vegetables like watercress.[10] The study of glucosinolate degradation is important for understanding the flavor, bioactivity, and potential health benefits of these vegetables.
-
Organic Synthesis: As a nitrile, it can be converted into other functional groups, such as carboxylic acids, amines, and ketones, making it a useful building block in the synthesis of more complex molecules.
Glucosinolate Degradation Pathway
In plants containing gluconasturtiin, tissue damage initiates an enzymatic reaction catalyzed by myrosinase, leading to the formation of an unstable aglycone. This intermediate can then rearrange to form various products, including this compound.
Toxicology and Safety
This compound is classified as toxic if swallowed.[5][8] Appropriate safety precautions should be taken when handling this compound.
| Toxicity Data | Value | Reference |
| Oral LD50 (mouse) | 116 mg/kg | [11] |
| Intravenous LDLo (rabbit) | 39 mg/kg | [11] |
| Subcutaneous LDLo (guinea pig) | 150 mg/kg | [11] |
| GHS Hazard Statements | H301 (Toxic if swallowed) | [5][8] |
| GHS Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [5][8] |
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute safety advice. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. This compound(645-59-0) 13C NMR spectrum [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - How to convert phenylacetic acid to this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. This compound(629-08-3) 1H NMR [m.chemicalbook.com]
- 8. 3-苯基丙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 645-59-0 [chemicalbook.com]
- 10. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 11. 3-phenyl propionitrile, 645-59-0 [thegoodscentscompany.com]
3-Phenylpropionitrile structural formula and IUPAC name
This guide provides a detailed overview of the chemical structure and nomenclature of 3-Phenylpropionitrile, a key compound for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Nomenclature
This compound is an aromatic compound belonging to the nitrile class. Its systematic and common identifiers are crucial for accurate documentation and communication in a research context.
The internationally recognized IUPAC name for this compound is 3-phenylpropanenitrile .[1][2] It is also commonly referred to by several synonyms, including Benzenepropanenitrile, Hydrocinnamonitrile, and 2-Phenylethyl cyanide.[1][3][4][5][6]
| Identifier | Value |
| IUPAC Name | 3-phenylpropanenitrile[1][2] |
| Molecular Formula | C₉H₉N[1][5][7] |
| Linear Formula | C₆H₅CH₂CH₂CN[3][4] |
| CAS Number | 645-59-0[3][7] |
| Molecular Weight | 131.17 g/mol [1][3] |
| SMILES | C1=CC=C(C=C1)CCC#N[1] |
| InChI Key | ACRWYXSKEHUQDB-UHFFFAOYSA-N[1][4] |
Structural Formula
The structural formula of this compound consists of a phenyl group (a benzene (B151609) ring) attached to the end of a three-carbon aliphatic chain, which is terminated by a nitrile group (-C≡N).[1][7] Specifically, the phenyl group is bonded to the third carbon atom of the propanenitrile backbone.[1]
The chemical structure can be visualized as a benzyl (B1604629) group (C₆H₅CH₂–) attached to an ethyl cyanide group (–CH₂CN).
Caption: 2D structural formula of this compound.
References
- 1. Benzenepropanenitrile | C9H9N | CID 12581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound 99 645-59-0 [sigmaaldrich.com]
- 4. This compound 99 645-59-0 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 3-phenylpropanenitrile [stenutz.eu]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Phenylpropionitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-phenylpropionitrile (also known as benzenepropanenitrile), a key intermediate in various chemical syntheses. The information presented here is essential for the unambiguous identification, characterization, and quality control of this compound in research and drug development settings.
Spectroscopic Data Summary
The following sections and tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 2.93 | Triplet | 2H | -CH₂- (adjacent to phenyl) |
| 2.58 | Triplet | 2H | -CH₂- (adjacent to CN) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR (Carbon-13 NMR) Spectroscopic Data [1]
| Chemical Shift (δ, ppm) | Assignment |
| 138.9 | Aromatic C (quaternary) |
| 128.8 | Aromatic CH |
| 128.4 | Aromatic CH |
| 127.1 | Aromatic CH |
| 119.3 | Nitrile Carbon (-C≡N) |
| 32.0 | -CH₂- (adjacent to phenyl) |
| 19.4 | -CH₂- (adjacent to CN) |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
Infrared (IR) Spectroscopic Data [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~2245 | Strong, Sharp | Nitrile (-C≡N) stretch[3] |
| ~1600, ~1495, ~1450 | Medium to Strong | Aromatic C=C ring stretch |
| ~745, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Mass Spectrometry (MS) Data [4]
| m/z | Relative Intensity (%) | Assignment |
| 131 | High | [M]⁺ (Molecular Ion) |
| 104 | Moderate | [M - HCN]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5] Ensure the sample is homogeneous by gently inverting the capped tube several times.[5]
-
Instrument Setup : The experiments can be performed on a standard NMR spectrometer, such as a 400 MHz instrument.[5] The instrument's probe should be tuned and the magnetic field shimmed to achieve optimal homogeneity.[5]
-
¹H NMR Acquisition : Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire a one-dimensional carbon spectrum with proton decoupling.[5] Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.[5] A spectral width of around 220 ppm and a relaxation delay of 2-5 seconds are common parameters.[5]
-
Data Processing : The acquired free induction decays (FIDs) are subjected to Fourier transformation.[5] The resulting spectra are then phased and baseline corrected. The chemical shift axis is calibrated using the TMS signal at 0 ppm.[5]
IR Spectroscopy (ATR-FTIR)
-
Background Spectrum : Before analyzing the sample, a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is recorded.[6] The crystal should be cleaned with a suitable solvent like isopropanol (B130326) and dried.[6]
-
Sample Application : A small drop of this compound is placed directly onto the ATR crystal.
-
Spectrum Acquisition : The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Gas Chromatography (GC) : Inject a small volume (e.g., 1 µL) of the solution into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry (MS) : As the separated components elute from the GC column, they enter the mass spectrometer.
-
Ionization : Electron Ionization (EI) at 70 eV is a common method for generating ions.[5]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The abundance of each ion is measured by a detector.
-
-
Data Analysis : The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum for this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.[5]
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Plausible Mass Spectrometry Fragmentation of this compound.
References
Synthesis of 3-Phenylpropionitrile from 2-Phenylethyl Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-phenylpropionitrile from 2-phenylethyl bromide. This reaction is a fundamental example of a nucleophilic substitution, a cornerstone of organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other fine chemicals. This document outlines the core chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in this area.
Reaction Principle and Mechanism
The synthesis of this compound from 2-phenylethyl bromide is achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this process, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in 2-phenylethyl bromide. The reaction proceeds in a single, concerted step where the carbon-cyanide bond forms simultaneously with the cleavage of the carbon-bromine bond.[1]
The use of an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), provides the nucleophilic cyanide ion. The reaction is typically conducted in an ethanolic solvent, which is crucial to solvate the cyanide salt while minimizing the competing elimination (E2) reaction and preventing the formation of 2-phenylethanol (B73330) as a byproduct, which can occur in the presence of significant amounts of water.[2][3] Heating the reaction mixture under reflux is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound from 2-phenylethyl bromide, based on established laboratory procedures for similar nucleophilic substitution reactions.
| Table 1: Reactant Specifications | |
| Reactant | Specification |
| 2-Phenylethyl bromide | 1.0 molar equivalent |
| Sodium Cyanide | 1.1 - 1.5 molar equivalents |
| Solvent | Ethanol (B145695) (anhydrous or 95%) |
| Table 2: Reaction Conditions | |
| Parameter | Value |
| Temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction Time | 4 - 8 hours |
| Atmosphere | Inert (e.g., Nitrogen or Argon), optional |
| Table 3: Product Profile | |
| Product | This compound |
| CAS Number | 645-59-0 |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Boiling Point | 261 °C |
| Typical Yield | 70 - 90% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 2-phenylethyl bromide.
Materials:
-
2-Phenylethyl bromide (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Ethanol (95% or absolute)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 eq) and ethanol. Stir the mixture to dissolve the sodium cyanide.
-
Addition of Substrate: To the stirring solution, add 2-phenylethyl bromide (1.0 eq) at room temperature.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: SN2 reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
The Natural Occurrence of 3-Phenylpropionitrile in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropionitrile, a nitrile compound with the formula C₆H₅CH₂CH₂CN, is a naturally occurring secondary metabolite found in a variety of plant species. This compound, also known as hydrocinnamonitrile, is of significant interest due to its potential biological activities and its role in plant defense mechanisms. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailing its biosynthetic pathway, quantitative distribution, and the experimental protocols for its extraction and analysis.
Natural Occurrence of this compound in Plants
This compound has been identified in several plant families, most notably the Brassicaceae. Its presence is intrinsically linked to the degradation of glucosinolates, a class of sulfur-containing secondary metabolites characteristic of this family. Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of various breakdown products, including isothiocyanates and nitriles. The formation of this compound specifically arises from the hydrolysis of the aromatic glucosinolate, gluconasturtiin (B1219410) (2-phenylethyl glucosinolate).
Plants in which this compound has been reported include:
-
Brassicaceae Family:
-
Brassica rapa (Turnip, Pak Choi)[1]
-
Brassica oleracea (Cabbage, Broccoli, Kale)
-
Sinapis alba (White Mustard)
-
Brassica juncea (Brown Mustard)
-
Brassica napus (Rapeseed)
-
Nasturtium officinale (Watercress)
-
Descurainia sophia (Flixweed)
-
Armoracia rusticana (Horseradish)
-
Quantitative Data on this compound in Plants
The concentration of this compound in plants can vary significantly depending on the species, cultivar, plant part, and developmental stage. The following table summarizes the available quantitative data for this compound in various plant sources.
| Plant Species | Cultivar | Plant Part | Concentration (µg/g Fresh Weight) | Reference |
| Brassica rapa subsp. chinensis | 'Amur' | Leaves | 19.9 ± 3.6 | [1] |
| Brassica rapa subsp. chinensis | 'Black Behi' | Leaves | 10.6 ± 2.0 | [1] |
| Brassica rapa subsp. chinensis | 'San Feng' | Leaves | 5.8 ± 0.3 | [1] |
| Brassica rapa (Turnip Greens) | 'Purple Top' | Leaves (75 days) | Data not available in abstract | [2] |
| Brassica rapa (Turnip Greens) | 'Seven Top' | Leaves (75 days) | Data not available in abstract | [2] |
| Brassica rapa (Turnip Greens) | 'Tokyo Cross' | Leaves (75 days) | Data not available in abstract | [2] |
Note: A study on turnip greens reported that the concentration of "benzene propane (B168953) nitrile" (this compound) increased significantly as the greens matured; however, the precise quantitative data was not available in the abstract.[2]
Biosynthesis of this compound in Plants
The formation of this compound is a multi-step process that begins with the biosynthesis of its precursor, gluconasturtiin, from the amino acid phenylalanine. The subsequent enzymatic degradation of gluconasturtiin upon tissue injury yields this compound.
Signaling Pathway for this compound Formation
The following diagram illustrates the key steps in the biosynthesis of this compound.
Experimental Protocols
The accurate quantification of this compound in plant matrices requires robust and validated experimental protocols. The following sections detail the methodologies for extraction and analysis.
Extraction of this compound from Plant Material
This protocol is a composite of established methods for the extraction of volatile and semi-volatile nitriles from plant tissues.
1. Sample Preparation:
-
Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.
-
Lyophilize the frozen tissue to remove water.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
2. Solvent Extraction:
-
Weigh approximately 2 grams of the powdered plant material into a solvent-resistant vessel.
-
Add an internal standard solution (e.g., 0.2 µmol of benzonitrile (B105546) in methylene (B1212753) chloride) to the sample for accurate quantification.
-
Add 2.0 mL of methylene chloride (CH₂Cl₂) to the sample.
-
Vortex the mixture vigorously for 1 minute.
-
Extract the sample twice by shaking or sonicating for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant (methylene chloride extract) to a clean vial.
-
Dry the extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.
-
Concentrate the extract to approximately 300 µL under a gentle stream of nitrogen gas.
-
Transfer the concentrated extract to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred analytical technique for the identification and quantification of this compound due to its high sensitivity and specificity.
1. Derivatization (Optional but Recommended for Improved Volatility and Peak Shape):
-
Evaporate the solvent from the concentrated extract completely under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Seal the vial and heat at 70°C for 60 minutes to facilitate the derivatization of any polar functional groups that may be present in the extract, which can improve chromatographic performance. While this compound itself does not have active hydrogens for silylation, this step can be beneficial for the overall chromatogram quality by derivatizing interfering compounds.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Quantification:
-
Prepare a calibration curve using a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard (benzonitrile).
-
Analyze the standards and the plant extracts under the same GC-MS conditions.
-
Identify this compound in the sample chromatograms based on its retention time and mass spectrum (characteristic ions: m/z 131, 104, 91).
-
Calculate the concentration of this compound in the plant extracts by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
Conclusion
This compound is a naturally occurring nitrile found predominantly in the Brassicaceae family, arising from the enzymatic degradation of gluconasturtiin. Its concentration in plants is influenced by genetic and environmental factors. The detailed experimental protocols provided in this guide offer a robust framework for the accurate extraction and quantification of this compound, which is essential for further research into its biological activities and potential applications in drug development and other scientific fields. Further quantitative studies on a wider range of plant species are warranted to fully understand the distribution and ecological significance of this compound in the plant kingdom.
References
3-Phenylpropionitrile: A Technical Guide on its Formation as a Glucosinolate Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropionitrile, also known as hydrocinnamonitrile, is a nitrile compound that arises from the degradation of gluconasturtiin (B1219410) (phenethyl glucosinolate), a secondary metabolite found in cruciferous vegetables. While the biological activities of other glucosinolate hydrolysis products, such as isothiocyanates, have been extensively studied for their potential health benefits, including anticancer properties, the roles of nitriles like this compound are less well-defined and often considered to be of lower biological activity. This technical guide provides an in-depth overview of the formation of this compound from gluconasturtiin, detailing the chemical properties, degradation pathways, and experimental protocols for its analysis. The guide also touches upon the general biological effects of related compounds on key cellular signaling pathways, providing a framework for future research into the specific activities of this compound.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its extraction, analysis, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Melting Point | -2 °C |
| Boiling Point | 261 °C |
| Density | 1.001 g/mL at 25 °C |
| Solubility in Water | 1.68 g/L (calculated) |
| Synonyms | Hydrocinnamonitrile, Benzenepropanenitrile, (2-Cyanoethyl)benzene |
| CAS Number | 645-59-0 |
Formation of this compound from Gluconasturtiin
The formation of this compound from its precursor, gluconasturtiin, can occur through several pathways, including enzymatic hydrolysis and non-enzymatic degradation.
Enzymatic Hydrolysis
The primary pathway for glucosinolate degradation is initiated by the enzyme myrosinase (a thioglucosidase), which is physically separated from glucosinolates in intact plant tissue. Upon tissue damage, such as cutting or chewing, myrosinase comes into contact with glucosinolates, catalyzing the hydrolysis of the thioglucosidic bond to release glucose and an unstable aglycone. In the case of gluconasturtiin, this aglycone can then rearrange to form either phenethyl isothiocyanate (PEITC) or this compound.
The formation of the nitrile is favored under certain conditions:
-
Presence of Specifier Proteins: Epithiospecifier proteins (ESPs) and nitrile-specifier proteins (NSPs) can direct the rearrangement of the aglycone towards nitrile formation.
-
Low pH: Acidic conditions can also promote the formation of nitriles.
Non-Enzymatic Degradation
This compound can also be formed from gluconasturtiin through non-enzymatic pathways, primarily thermal degradation and iron-dependent degradation.
-
Thermal Degradation: Heating gluconasturtiin, especially at temperatures of 120°C or higher, can lead to a significant increase in the formation of this compound.[1] Gluconasturtiin is known to be one of the more heat-labile glucosinolates.[1]
-
Iron-Dependent Degradation: The presence of ferrous ions (Fe²⁺) can catalyze the non-enzymatic degradation of gluconasturtiin to this compound.[1]
Quantitative Data on this compound Formation
The yield of this compound is highly dependent on the degradation conditions.
| Precursor | Condition | Product | Yield/Observation | Reference |
| Gluconasturtiin | Heating at 130°C for 16 hours | This compound | Ten-fold increase compared to unheated control. | [1] |
| Gluconasturtiin | Heating at 125°C for 15 minutes | This compound | Considerable amounts formed. | [1] |
| Gluconasturtiin | Non-enzymatic, iron-dependent degradation | This compound | Significant formation observed. | [1] |
Experimental Protocols
Glucosinolate Extraction from Plant Material
This protocol describes a general method for extracting glucosinolates from plant tissues.
-
Sample Preparation: Freeze-dry plant material and grind to a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a 2 mL tube.
-
Add 1 mL of 70% methanol (B129727) pre-heated to 75°C.
-
Vortex briefly and then incubate at 75°C for 10 minutes, with intermittent vortexing.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction with another 1 mL of 70% methanol.
-
Combine the supernatants.
-
-
Purification (Optional): The crude extract can be purified using solid-phase extraction (SPE) with a DEAE-Sephadex A-25 column to remove interfering compounds.
Enzymatic Synthesis of this compound
This protocol outlines the enzymatic conversion of gluconasturtiin to this compound.
-
Reaction Setup:
-
Prepare a solution of purified gluconasturtiin in a suitable buffer (e.g., 20 mM MES, pH 6.5).
-
Add purified myrosinase to the gluconasturtiin solution.
-
To promote nitrile formation, consider adding a source of specifier proteins or adjusting the pH to be more acidic.
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a solvent such as dichloromethane (B109758) or by heat inactivation of the enzyme.
-
Extract the this compound into the organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Thermal Generation of this compound
-
Sample Preparation: Place a known amount of purified gluconasturtiin or dried plant material containing gluconasturtiin in a sealed, heat-resistant vial.
-
Heating: Heat the vial in an oven or heating block at a controlled temperature (e.g., 130°C) for a specific duration (e.g., 16 hours).[1]
-
Extraction: After cooling, extract the this compound from the solid residue using an appropriate organic solvent (e.g., dichloromethane).
Quantitative Analysis by GC-MS
-
Sample Preparation: Dissolve the extracted and dried sample containing this compound in a suitable solvent (e.g., acetone) to a known concentration.
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Quantification: Use an internal or external standard calibration curve with a pure standard of this compound.
Biological Activity and Signaling Pathways
While specific data on the biological effects of this compound are limited, the impact of other glucosinolate degradation products, particularly isothiocyanates, on cellular signaling pathways has been well-documented. These pathways are critical in the context of cancer and other diseases. It is plausible that this compound may interact with these or other pathways, though likely with different potency and mechanisms.
Key Signaling Pathways Potentially Affected
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammation, cell survival, and proliferation. Inhibition of this pathway is a target for anti-cancer therapies.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Crucial for cell growth, proliferation, and survival. Its overactivation is common in many cancers.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: A cascade of proteins that transduces extracellular signals to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Conclusion and Future Directions
This compound is a significant degradation product of gluconasturtiin, particularly under thermal processing conditions. While methods for its formation and analysis are established, a significant gap exists in the understanding of its specific biological activities. Future research should focus on elucidating the effects of this compound on key cellular signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, to determine its potential role in health and disease. Such studies are crucial for a comprehensive understanding of the bioactivity of all glucosinolate degradation products and for the development of novel therapeutic strategies.
References
Physical properties of 3-Phenylpropionitrile (boiling point, melting point, density)
This guide provides a comprehensive overview of the key physical properties of 3-Phenylpropionitrile (also known as Benzenepropanenitrile or Hydrocinnamonitrile), a significant compound in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of its boiling point, melting point, and density, supported by generalized experimental methodologies.
Core Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1][2] Its fundamental physical characteristics are crucial for its handling, application in synthetic protocols, and for purification processes.
Quantitative Data Summary
The physical properties of this compound have been reported across various sources. The following table summarizes the available quantitative data for its boiling point, melting point, and density. It is important to note that variations in reported values can arise from differences in experimental conditions and sample purity.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 261.0 °C | @ 760.00 mm Hg | [3][4][5] |
| 113 °C | @ 9 mmHg | [6][7] | |
| 234 - 235 °C | Not specified | [8] | |
| Melting Point | -1 °C | Not specified | [3] |
| -2 to -1 °C | Not specified | [6][7] | |
| -23 °C | Not specified | [8] | |
| -2 °C | Not specified | [5][9] | |
| Density | 1.001 g/mL | at 25 °C | [6][7] |
| 1.012 g/cm³ | at 25 °C | [8] | |
| 1.001 g/mL | Not specified | [5] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the cited literature, the following are generalized, standard laboratory procedures for measuring the boiling point, melting point, and density of a liquid compound like this compound.
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination, especially for small quantities, is the Thiele tube method.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed in a Thiele tube containing heating oil, making sure the rubber band or attachment is above the oil level.[10]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the liquid will start to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed. The liquid will begin to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] This occurs when the vapor pressure of the sample equals the atmospheric pressure.
-
3.2. Determination of Melting Point
For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since this compound has a melting point around -1 to -2 °C, this determination would require a cooling bath. A common apparatus for this is a Mel-Temp or a similar melting point apparatus, adapted for sub-ambient temperatures.
-
Apparatus: Melting point apparatus with a cooling capability or a Thiele tube with a cooling bath, thermometer, and a capillary tube.
-
Procedure:
-
A small, powdered sample of solidified this compound is packed into a capillary tube.[12][13]
-
The capillary tube is placed in the melting point apparatus.
-
The apparatus is cooled to a temperature below the expected melting point.
-
The temperature is then slowly raised at a rate of 1-2 °C per minute near the melting point.[14]
-
The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[13] A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[12][13]
-
3.3. Determination of Density
The density of a liquid is its mass per unit volume. It is a characteristic property that can be determined with high precision.
-
Apparatus: A pycnometer or a graduated cylinder and an analytical balance.
-
Procedure (using a graduated cylinder):
-
An analytical balance is used to measure the mass of a clean, dry graduated cylinder.[15]
-
A specific volume of this compound (e.g., 10 mL) is carefully measured into the graduated cylinder.[16]
-
The mass of the graduated cylinder containing the liquid is then measured.[15]
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.[15] For higher accuracy, a pycnometer is used, which allows for a more precise determination of the volume. The procedure is analogous, involving the measurement of the mass of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (like water).
-
Logical Relationship of Physical Properties
The following diagram illustrates the relationship between this compound and its fundamental physical properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 645-59-0 [chemicalbook.com]
- 3. Benzenepropanenitrile | C9H9N | CID 12581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-phenyl propionitrile, 645-59-0 [thegoodscentscompany.com]
- 5. 3-phenylpropanenitrile [stenutz.eu]
- 6. This compound 99 645-59-0 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [nj-finechem.com]
- 9. Page loading... [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. almaaqal.edu.iq [almaaqal.edu.iq]
- 15. youtube.com [youtube.com]
- 16. chm.uri.edu [chm.uri.edu]
Solubility Profile of 3-Phenylpropionitrile: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of 3-Phenylpropionitrile in common laboratory solvents is crucial for its effective application in synthesis, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of its solubility, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.
Core Concepts in the Solubility of this compound
This compound (C₉H₉N), also known as hydrocinnamonitrile, is a nitrile compound featuring a polar cyano (-C≡N) group and a nonpolar phenylpropyl substituent. This amphiphilic nature dictates its solubility behavior, generally adhering to the principle of "like dissolves like." The polar nitrile moiety allows for dipole-dipole interactions with polar solvents, while the bulky, nonpolar phenylpropyl group favors interactions with nonpolar solvents. Consequently, this compound exhibits a range of solubilities across the spectrum of common laboratory solvents.
Quantitative and Qualitative Solubility Data
Precise, experimentally determined solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on its chemical structure and available data, the following table summarizes its solubility profile. The data for water is based on calculated and estimated values, while the solubility in organic solvents is described qualitatively. For many applications, this compound is considered to be freely miscible with most common organic solvents.
| Solvent Class | Solvent | Chemical Formula | Solubility at 25°C ( g/100 mL) | Observations |
| Aqueous | Water | H₂O | ~0.168[1] | Slightly soluble. The polar nitrile group imparts some water solubility, but the large nonpolar substituent limits it. |
| Alcohols | Methanol | CH₃OH | Miscible | The polarity of the alcohol's hydroxyl group and its relatively small size allow for favorable interactions with the nitrile group. |
| Ethanol (B145695) | C₂H₅OH | Miscible[2] | Similar to methanol, ethanol is a good solvent for this compound. | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible[2] | The ether's ability to act as a hydrogen bond acceptor and its overall low polarity make it an excellent solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | Miscible | THF's cyclic ether structure and polarity are well-suited for dissolving this compound. | |
| Ketones | Acetone (B3395972) | (CH₃)₂CO | Miscible | The polar carbonyl group of acetone interacts favorably with the nitrile group. |
| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Miscible | Ethyl acetate's moderate polarity makes it a good solvent for this compound. |
| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | Miscible | DCM is a versatile solvent capable of dissolving a wide range of organic compounds, including this compound. |
| Chloroform (B151607) | CHCl₃ | Miscible | Similar to DCM, chloroform is an effective solvent. | |
| Aromatic | Toluene (B28343) | C₇H₈ | Miscible | The nonpolar aromatic ring of toluene interacts favorably with the phenyl group of this compound. |
| Alkanes | Hexane (B92381) | C₆H₁₄ | Sparingly Soluble | The highly nonpolar nature of hexane makes it a poor solvent for the relatively polar this compound. |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.
1. Materials and Apparatus:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with FID detector)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
3. Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
This comprehensive guide provides essential information on the solubility of this compound for laboratory applications. While a complete quantitative dataset is not yet available, the provided data and experimental protocol offer a solid foundation for researchers working with this compound.
References
Thermochemical Profile of 3-Phenylpropionitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data for 3-phenylpropionitrile. Due to a lack of direct experimental values in the current literature, this document presents a compilation of thermochemical properties for structurally analogous compounds, benzonitrile (B105546) and phenylacetonitrile, to serve as a basis for estimation. Furthermore, it outlines standardized experimental protocols for the determination of key thermochemical parameters and offers a logical workflow for these investigations. This guide is intended to be a valuable resource for professionals in research and development who require an understanding of the thermodynamic stability and reactivity of this compound.
Introduction
This compound, also known as hydrocinnamonitrile, is a nitrile derivative with a phenyl group attached to a three-carbon chain. Its chemical structure is of interest in various fields, including medicinal chemistry and materials science, where an understanding of its thermodynamic properties is crucial for process development, reaction modeling, and safety assessment. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, provide fundamental insights into the energetic landscape of a molecule.
Currently, there is a notable absence of publicly available, experimentally determined thermochemical data for this compound. This guide aims to bridge this gap by providing a consolidated source of information on its estimated thermochemical properties, based on data from closely related aromatic nitriles.
Thermochemical Data for Aromatic Nitriles
To facilitate the estimation of the thermochemical properties of this compound, the following tables summarize the experimentally determined data for two of its structural analogs: benzonitrile and phenylacetonitrile. This data has been sourced from the NIST Chemistry WebBook and other scientific literature.
Table 1: Thermochemical Data for Benzonitrile (C₆H₅CN)
| Property | Value | Units | Source |
| Standard Molar Enthalpy of Formation (gas) | 219 | kJ/mol | NIST WebBook |
| Standard Molar Enthalpy of Combustion (liquid) | -3593.2 ± 0.8 | kJ/mol | NIST WebBook |
| Standard Molar Entropy (gas) | 338.13 ± 2.09 | J/mol·K | NIST WebBook |
| Molar Heat Capacity at Constant Pressure (gas) | 114.22 | J/mol·K | NIST WebBook |
Table 2: Thermochemical Data for Phenylacetonitrile (C₆H₅CH₂CN)
| Property | Value | Units | Source |
| Standard Molar Enthalpy of Formation (gas) | 184.5 ± 2.1 | kJ/mol | NIST WebBook |
| Standard Molar Enthalpy of Combustion (liquid) | -4218.3 ± 1.2 | kJ/mol | NIST WebBook |
| Standard Molar Entropy (gas) | 382.4 ± 4.2 | J/mol·K | NIST WebBook |
| Molar Heat Capacity at Constant Pressure (gas) | 141.0 | J/mol·K | NIST WebBook |
Table 3: Estimated Thermochemical Data for this compound (C₆H₅CH₂CH₂CN)
| Property | Estimated Value | Units | Estimation Rationale |
| Standard Molar Enthalpy of Formation (gas) | ~150 | kJ/mol | Based on the trend of decreasing enthalpy of formation with the addition of a methylene (B1212753) group in similar series. |
| Standard Molar Entropy (gas) | ~420 | J/mol·K | Estimated by adding the incremental entropy of a methylene group to the value for phenylacetonitrile. |
| Molar Heat Capacity at Constant Pressure (gas) | ~165 | J/mol·K | Estimated by adding the incremental heat capacity of a methylene group to the value for phenylacetonitrile. |
Disclaimer: The values presented in Table 3 are estimations and should be used with caution. They are intended to provide an approximate indication of the thermochemical properties of this compound in the absence of experimental data.
Experimental Protocols for Thermochemical Data Determination
The determination of accurate thermochemical data relies on precise and well-established experimental techniques. Below are detailed methodologies for key experiments that could be employed to ascertain the thermochemical properties of this compound.
Sample Purification
Prior to any thermochemical measurement, the purity of the this compound sample is of paramount importance. A recommended purification protocol, adapted from studies on aromatic nitriles, is as follows:
-
Fractional Distillation: The commercial sample of this compound should be subjected to fractional distillation under reduced pressure to remove any volatile impurities.
-
Drying: The distilled sample should be dried over a suitable drying agent, such as anhydrous calcium chloride or molecular sieves, to remove any residual water.
-
Purity Verification: The purity of the final sample should be verified using gas chromatography (GC) and its water content determined by Karl-Fischer titration. A purity of >99.8% is desirable for accurate thermochemical measurements.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using a static bomb calorimeter.
Apparatus:
-
Static bomb calorimeter
-
Benzoic acid (as a standard for calibration)
-
Cotton fuse
-
Crucible (silica or platinum)
-
High-pressure oxygen source
Procedure:
-
Calibration: The energy equivalent of the calorimeter is determined by the combustion of a certified benzoic acid standard.
-
Sample Preparation: A precisely weighed sample of purified this compound (typically 0.5-1.0 g) is placed in the crucible. A cotton fuse of known mass and heat of combustion is placed in contact with the sample.
-
Assembly and Combustion: The crucible is placed in the bomb, which is then sealed and pressurized with high-purity oxygen (typically to 3 MPa). The bomb is placed in the calorimeter, and the initial temperature is recorded. The sample is ignited by passing an electric current through the fuse.
-
Temperature Measurement: The temperature change of the calorimeter is monitored until a final steady temperature is reached.
-
Analysis: The products of combustion are analyzed to confirm complete combustion to CO₂, H₂O, and N₂.
-
Calculation: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of combustion of the fuse and the formation of any nitric acid. The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's law.
Differential Scanning Calorimetry (DSC) for Heat Capacity
The heat capacity of this compound can be measured using a differential scanning calorimeter.
Apparatus:
-
Differential scanning calorimeter
-
Hermetically sealed aluminum pans
-
Sapphire standard for calibration
Procedure:
-
Calibration: The DSC is calibrated for temperature and heat flow using high-purity standards (e.g., indium) and a sapphire standard for heat capacity.
-
Sample Preparation: A small, accurately weighed sample of purified this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC cell. A temperature program is run, typically involving a heating ramp at a constant rate (e.g., 10 K/min) over the desired temperature range.
-
Data Analysis: The heat flow to the sample is measured relative to the reference. The heat capacity is calculated by comparing the heat flow of the sample to that of the sapphire standard under the same conditions.
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the determination of thermochemical data and the relationship between key thermodynamic properties.
Caption: Workflow for determining the thermochemical data of this compound.
Caption: Relationship between key thermodynamic state functions.
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Phenylpropionitrile to 3-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the pharmaceutical, agrochemical, and materials science industries. 3-Phenylpropylamine (B116678), a key intermediate in the synthesis of various biologically active molecules, is efficiently prepared via the catalytic hydrogenation of 3-phenylpropionitrile.[1] This document provides detailed application notes and experimental protocols for this conversion using various heterogeneous catalysts, including Palladium on Carbon (Pd/C), Raney® Nickel, and Rhodium-based catalysts. The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and selectivity, minimizing the formation of common byproducts such as secondary and tertiary amines.
Reaction Pathway and Byproduct Formation
The catalytic hydrogenation of this compound (PPN) to 3-phenylpropylamine (PPA) proceeds through an imine intermediate. This intermediate can react further with the primary amine product, leading to the formation of secondary (bis(3-phenylpropyl)amine) and tertiary (tris(3-phenylpropyl)amine) amines.[2][3] Under certain conditions, hydrolysis of the imine intermediate can also lead to the formation of 3-phenylpropanal, which can be subsequently reduced to 3-phenyl-1-propanol.[2]
Caption: General reaction pathway for the hydrogenation of this compound.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the catalytic hydrogenation of this compound to 3-phenylpropylamine under various conditions.
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent(s) | Additive(s) | Conversion (%) | Selectivity to PPA (%) | Isolated Yield (%) | Reference |
| 10% Pd/C | 30 | 6 | Dichloromethane (B109758)/Water | NaH₂PO₄, H₂SO₄ | 46 | 48 | 22 | [4] |
| 10% Pd/C | 80 | 6 | Dichloromethane/Water | NaH₂PO₄, H₂SO₄ | 76 | 26 | 20 | [1][2][4][5][6] |
| 10% Pd/C | 80 | 6 | Toluene/Water | NaH₂PO₄, H₂SO₄ | 72 | 8 | 7 | |
| 10% Pd/C | 80 | 6 | Ethyl Acetate/Water | NaH₂PO₄, H₂SO₄ | 76 | 11 | 9 | [2] |
| Raney Ni | 100 | 80 | Methanol | 14% NH₃ | 90-99 | 60-80 (for cinnamonitrile) | Not Reported | [6] |
| 5% Rh/Al₂O₃ | 70-100 | 30 | Not Specified | None | 60 (for adiponitrile) | 99 (for aminocapronitrile) | Not Reported | [5][7] |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on a well-documented procedure for the selective hydrogenation of this compound.[2][5][6]
Materials:
-
This compound (PPN)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Dichloromethane (DCM)
-
Deionized Water
-
Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄)
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Sodium Chloride (NaCl) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure autoclave or a suitable hydrogenation apparatus
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add this compound (5.0 g, 38.2 mmol), 10% Pd/C catalyst (1.5 g), deionized water (250 mL), and dichloromethane (50 mL).
-
Addition of Additives: To the mixture, add sodium dihydrogen phosphate monohydrate (5.27 g, 38.2 mmol) and concentrated sulfuric acid (3.82 g, 38.2 mmol).
-
Inerting: Seal the reactor and purge with nitrogen gas three times to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 6 bar.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Maintain the temperature and pressure for 7 hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Make the aqueous layer alkaline by adding a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-phenylpropylamine.
-
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol provides a general procedure for nitrile reduction using Raney® Nickel. Optimization for this compound may be required.
Materials:
-
This compound (PPN)
-
Raney® Nickel (slurry in water)
-
Methanol or Ethanol
-
Ammonia (B1221849) solution (optional, to suppress secondary amine formation)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with the reaction solvent (e.g., methanol) to remove the water.
-
Reactor Setup: To a hydrogenation flask, add the washed Raney® Nickel catalyst.
-
Inerting: Purge the flask with nitrogen gas.
-
Addition of Substrate and Solvent: Under a nitrogen atmosphere, add a solution of this compound in methanol. If used, add the ammonia solution at this stage.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times). Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet and disposed of properly.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
-
Protocol 3: Hydrogenation using a Rhodium Catalyst
This protocol outlines a general approach for nitrile hydrogenation using a supported rhodium catalyst.
Materials:
-
This compound (PPN)
-
5% Rhodium on Alumina (Rh/Al₂O₃) or another suitable support
-
Ethanol or another suitable solvent
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
Hydrogenation apparatus
Procedure:
-
Reactor Setup: In a hydrogenation vessel, place the 5% Rh/Al₂O₃ catalyst.
-
Inerting: Purge the vessel with nitrogen gas.
-
Addition of Substrate and Solvent: Add a solution of this compound in the chosen solvent.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 bar). Heat the reaction mixture to the desired temperature (e.g., 60-100°C) with efficient stirring.
-
Reaction Time: Maintain the reaction conditions for a specified time, monitoring the hydrogen uptake.
-
Work-up:
-
After cooling to room temperature, carefully release the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 3-phenylpropylamine.
-
Purify the product as necessary.
-
Safety Precautions
-
Catalytic hydrogenation should always be conducted in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Raney® Nickel is pyrophoric when dry and must be handled with extreme care. Always keep it wet with a solvent and dispose of it according to safety guidelines.
-
Palladium on carbon can also be pyrophoric, especially after use. Handle with care during filtration.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and characterization of Rh/Al2O3 catalysts and their application in the adiponotrile partial hydrogenation and styrene hydroformylation [iris.unive.it]
Application Notes and Protocols: 3-Phenylpropionitrile in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropionitrile, a versatile building block, serves as a valuable precursor in the synthesis of a variety of nitrogen-containing heterocycles. Its unique structure, featuring a reactive nitrile group and a phenethyl moiety, allows for its incorporation into diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines and pyrimidines utilizing this compound as a key starting material.
Key Synthetic Applications
This compound can be effectively employed in multicomponent reactions to construct highly functionalized heterocyclic systems. Two primary applications are highlighted below:
-
Synthesis of Substituted Pyridines: Through a one-pot reaction with α,β-unsaturated ketones (chalcones) and a nitrogen source like ammonium (B1175870) acetate (B1210297), this compound can be used to synthesize polysubstituted pyridines. The phenethyl group from this compound is incorporated into the final pyridine (B92270) ring, offering a route to novel compounds with potential pharmacological applications.
-
Synthesis of Substituted Pyrimidines: In a similar fashion, this compound can participate in cyclocondensation reactions with α,β-unsaturated ketones and guanidine (B92328) salts to yield substituted pyrimidines. This approach provides a straightforward method for accessing 2-aminopyrimidine (B69317) derivatives bearing a phenethyl substituent.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenethyl-6-phenylpyridine-3-carbonitrile
This protocol details the synthesis of a highly substituted pyridine derivative through a one-pot, four-component reaction involving this compound, benzalacetophenone (a chalcone), malononitrile (B47326), and ammonium acetate.[1][2]
Reaction Scheme:
Figure 1: Synthesis of a substituted pyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 131.17 | 0.131 g | 1.0 |
| Benzalacetophenone | 208.26 | 0.208 g | 1.0 |
| Malononitrile | 66.06 | 0.066 g | 1.0 |
| Ammonium Acetate | 77.08 | 0.617 g | 8.0 |
| Absolute Ethanol (B145695) | 46.07 | 10 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), benzalacetophenone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Add 10 mL of absolute ethanol to the flask.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-amino-4-phenethyl-6-phenylpyridine-3-carbonitrile.
Expected Yield and Characterization:
The yield of the final product can vary depending on the specific reaction conditions but is generally reported to be in the good to excellent range.[1] The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of 2-Amino-4-phenethyl-6-phenylpyrimidine
This protocol describes the synthesis of a substituted pyrimidine (B1678525) via the cyclocondensation of this compound, a chalcone, and guanidine nitrate (B79036).[3][4]
Reaction Scheme:
Figure 2: Synthesis of a substituted pyrimidine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 131.17 | 0.131 g | 1.0 |
| Benzalacetophenone | 208.26 | 0.208 g | 1.0 |
| Guanidine Nitrate | 122.08 | 0.122 g | 1.0 |
| Sodium Hydroxide (B78521) | 40.00 | 0.040 g | 1.0 |
| Ethanol | 46.07 | 15 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve sodium hydroxide (1.0 mmol) in ethanol (15 mL).
-
To this solution, add this compound (1.0 mmol), benzalacetophenone (1.0 mmol), and guanidine nitrate (1.0 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice (50 g).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenethyl-6-phenylpyrimidine.
Expected Yield and Characterization:
The yield for this type of reaction is typically moderate to good.[3] The final product should be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Data Presentation
Table 1: Summary of Synthetic Protocols
| Protocol | Heterocycle | Key Reactants | Catalyst/Base | Solvent | Typical Yield (%) |
| 1 | Pyridine | This compound, Benzalacetophenone, Malononitrile, Ammonium Acetate | - | Ethanol | Good-Excellent[1] |
| 2 | Pyrimidine | This compound, Benzalacetophenone, Guanidine Nitrate | Sodium Hydroxide | Ethanol | Moderate-Good[3] |
Signaling Pathways and Logical Relationships
The synthesis of these heterocycles proceeds through a cascade of reactions, which can be visualized as a logical workflow.
Figure 3: Logical workflow for heterocycle synthesis.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of various nitrogen-containing heterocycles. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyridine and pyrimidine derivatives. The multicomponent nature of these reactions allows for significant structural diversity, making this a valuable approach in the fields of medicinal chemistry and drug development. Further optimization of reaction conditions and exploration of different substrates can lead to the discovery of new bioactive molecules.
References
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles | MDPI [mdpi.com]
Application Notes and Protocols for 3-Phenylpropionitrile in Nitrilase Activity Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-phenylpropionitrile as a substrate in the study of nitrilase enzyme activity. Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849), offering a green alternative to chemical synthesis.[1][2][3] this compound is a valuable substrate for characterizing nitrilase activity, particularly for those enzymes with a preference for arylacetonitriles.[4] The protocols outlined below cover enzyme assays, determination of kinetic parameters, and high-throughput screening methods.
Overview of this compound as a Nitrilase Substrate
This compound is an effective substrate for monitoring the activity of various nitrilases. The enzymatic hydrolysis of this compound yields 3-phenylpropionic acid and ammonia. This reaction can be monitored by measuring the formation of the carboxylic acid product or the release of ammonia.[5][6] The choice of detection method often depends on the available equipment and the specific experimental goals.
Reaction Scheme:
Experimental Protocols
Standard Nitrilase Activity Assay using HPLC
This protocol is suitable for detailed kinetic studies and characterization of purified or partially purified nitrilase.
Materials:
-
This compound (substrate)
-
3-Phenylpropionic acid (standard for calibration)
-
Purified nitrilase or cell-free extract
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT, 1 mM)
-
Methanol (B129727) or Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like methanol or DMSO.
-
Prepare the reaction mixture in a microcentrifuge tube or a suitable reaction vessel. A typical 100 µL reaction mixture contains:
-
10 µL of 100 mM this compound stock solution (final concentration 10 mM)
-
1 µL of 100 mM DTT stock solution (final concentration 1 mM)
-
89 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 50°C) for 5 minutes.[5]
-
Initiate the reaction by adding a known amount of nitrilase enzyme (e.g., 0.07 mg/mL).[5]
-
Incubate the reaction at the chosen temperature with agitation (e.g., 600 rpm) for a specific time period (e.g., 20 minutes).[5] Time points should be chosen to ensure the reaction rate is linear.
-
Stop the reaction by adding a quenching solution, such as 1 M HCl, or by heat inactivation (e.g., 95°C for 5 minutes).[7]
-
Centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the formation of 3-phenylpropionic acid.[5]
-
Calculate the specific activity of the enzyme in Units per milligram (U/mg), where one unit (U) is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
High-Throughput Screening (HTS) Assay for Nitrilase Activity
This colorimetric assay, based on the detection of ammonia, is suitable for screening a large number of samples, such as mutant libraries or microbial strains.
Materials:
-
This compound
-
Cell-free extracts or purified enzymes
-
Potassium phosphate buffer (10 mM, pH 7.2)[6]
-
o-Phthalaldehyde (OPA) reagent[6]
-
Trichloroacetic acid (TCA) solution[6]
-
96-well microplates
Procedure:
-
Prepare the reaction mixture in the wells of a 96-well plate. A typical 230 µL reaction mixture contains:
-
Cover the plate and incubate at the desired temperature (e.g., 30°C) for a set period (e.g., 4 hours).[5]
-
Stop the reaction by adding 50 µL of TCA solution to each well.[6]
-
Add 50 µL of OPA reagent to each well and incubate at room temperature for 10 minutes to allow for color development.[6]
-
Measure the absorbance at a specific wavelength (typically around 340 nm for the OPA-ammonia adduct) using a microplate reader.[8]
-
Compare the absorbance of the samples to a standard curve of known ammonia concentrations to quantify the amount of ammonia produced.
Data Presentation
The following tables summarize typical quantitative data obtained from studies using this compound as a substrate for nitrilase activity.
Table 1: Optimal Reaction Conditions for Nitrilase (Nitphym) with this compound [5]
| Parameter | Optimal Value |
| Temperature | 50°C |
| pH | 7.5 |
| Buffer | 100 mM Potassium Phosphate |
Table 2: Specific Activity and Conversion Rates of Nitrilase (Nitphym) with this compound [5]
| Parameter | Value | Conditions |
| Maximum Specific Activity | 2.0 U/mg | 10 mM this compound, 100 mM potassium phosphate buffer pH 7.5, 50°C |
| Time for 50% Conversion | 70 min | 10 mM this compound, 30°C |
| Time for Complete Conversion | 180 min | 10 mM this compound, 30°C |
| High Substrate Conversion | 90% isolated yield | 65.5 g/L this compound, 0.5 g/L enzyme, 50°C, 8 hours |
Visualizations
Caption: Workflow for a typical nitrilase activity assay.
Caption: High-throughput screening workflow for nitrilase activity.
References
- 1. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrilase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phymatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Sensitive High-Throughput Screening Strategy for Nitrilase-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From sequence to function: a new workflow for nitrilase identification - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of 3-Phenylpropionitrile by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropionitrile, also known as hydrocinnamonitrile, is a nitrile compound with applications in the synthesis of pharmaceuticals and other organic molecules. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and in various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and selectivity. This application note provides a detailed protocol for the quantification of this compound using GC-MS with an internal standard method.
Experimental Protocols
Sample Preparation
The following protocols are recommended for the preparation of liquid and solid samples. All samples should be prepared in glass vials to avoid contamination from plasticizers.[1]
2.1.1. Liquid Samples (e.g., reaction mixtures, liquid formulations)
-
Dilution: Dilute the liquid sample in a suitable volatile solvent such as dichloromethane (B109758), ethyl acetate, or hexane (B92381) to an estimated concentration within the calibration range (e.g., 1-100 µg/mL).[2]
-
Internal Standard Spiking: Add a precise volume of the internal standard stock solution to the diluted sample.
-
Filtration/Centrifugation: If the sample contains particulate matter, centrifuge or filter through a 0.22 µm syringe filter to prevent blockage of the GC inlet.[2]
-
Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
2.1.2. Solid Samples (e.g., powders, tissues)
-
Homogenization: Accurately weigh a known amount of the solid sample and homogenize it.
-
Extraction:
-
Liquid-Solvent Extraction: Add a measured volume of a suitable extraction solvent (e.g., dichloromethane) to the homogenized sample. Vortex or sonicate for 15-30 minutes to ensure complete extraction of this compound.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary.[1] Condition an appropriate SPE cartridge (e.g., C18) and load the sample extract. Wash with a weak solvent to remove interferences, and then elute the this compound with a stronger solvent.
-
-
Internal Standard Spiking: Add a precise volume of the internal standard stock solution to the extract.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
Filtration/Centrifugation: Centrifuge or filter the final extract to remove any remaining particulates.
-
Transfer: Transfer the final solution to a 2 mL autosampler vial.
Internal Standard
The use of an internal standard (IS) is recommended to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and injection volume.[3]
-
Recommended Internal Standard: this compound-d7 (deuterated analog) is the ideal internal standard as it has very similar chemical and physical properties to the analyte.
-
Alternative Internal Standard: If a deuterated analog is not available, a structurally similar compound that is not present in the sample and is well-resolved chromatographically from this compound can be used. Anthracene-d10 is a common alternative.
Internal Standard Stock Solution Preparation: Prepare a stock solution of the internal standard in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL. Prepare a working solution (e.g., 10 µg/mL) by diluting the stock solution. This working solution should be added to all calibration standards and samples to achieve a final concentration that is in the mid-range of the calibration curve.
GC-MS Parameters
The following instrumental parameters are recommended as a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL in splitless mode. |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | This compound: Quantifier ion: m/z 91, Qualifier ion: m/z 131.[4] Anthracene-d10 (IS): Quantifier ion: m/z 188, Qualifier ion: m/z 94. |
Calibration
-
Stock Solution: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Internal Standard Addition: Spike each working standard with the internal standard to the same final concentration as in the prepared samples.
-
Calibration Curve: Inject each calibration standard into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. A linear regression should be applied to the data.
Data Presentation
The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of this compound, based on typical performance for similar compounds.[5]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound by GC-MS.
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The GC-MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in various sample matrices. The use of an internal standard ensures high accuracy and precision, making this method suitable for routine quality control, process monitoring, and research applications in the pharmaceutical and chemical industries. The provided protocol can be adapted and validated for specific laboratory needs and instrumentation.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Benzenepropanenitrile | C9H9N | CID 12581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Phenylpropionitrile Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 3-Phenylpropionitrile from typical synthetic reaction mixtures using preparative High-Performance Liquid Chromatography (HPLC). This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is critical for downstream applications. This protocol outlines a robust reverse-phase HPLC method for the efficient separation of this compound from common impurities, including unreacted starting materials and byproducts. The provided methodology, data summary, and workflow diagram offer a comprehensive guide for researchers to achieve high-purity this compound.
Introduction
This compound (also known as hydrocinnamonitrile) is a key building block in organic synthesis. Common synthetic routes to this compound, such as the reaction of benzyl (B1604629) halides with cyanide salts or the reduction and subsequent cyanation of phenylacetic acid derivatives, can result in a variety of impurities. These impurities may include unreacted starting materials (e.g., benzyl bromide, phenylacetic acid), intermediates (e.g., 2-phenylethanol), and byproducts formed through side reactions or hydrolysis (e.g., 3-phenylpropionic acid). Effective purification is therefore a crucial step to ensure the quality and reliability of the final product and subsequent synthetic transformations.
Preparative HPLC is a powerful technique for isolating target compounds from complex mixtures with high purity.[1][2][3] This protocol employs a reverse-phase C18 column, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid modifier, allows for the effective separation of this compound from both more polar and less polar impurities.
Experimental Protocol
This section details the step-by-step procedure for the HPLC purification of a this compound reaction mixture.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Methanol (B129727) (HPLC grade).
-
Acid Modifier: Formic acid or Acetic acid (analytical grade).
-
Sample: Crude this compound reaction mixture.
-
Equipment:
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Fraction collector.
-
Reverse-phase C18 preparative HPLC column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
Rotary evaporator.
-
Vials for sample preparation and fraction collection.
-
Syringe filters (0.45 µm PTFE or nylon).
-
Sample Preparation
-
Accurately weigh the crude reaction mixture.
-
Dissolve the crude mixture in a minimal amount of a suitable solvent. A mixture of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) or methanol is often a good starting point. The final concentration should be high enough to allow for sufficient loading onto the preparative column without causing precipitation.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for the purification of this compound. These parameters may require optimization based on the specific impurity profile of the reaction mixture.
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 21.2 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
| Gradient Elution | See Table 2 |
Gradient Elution Program
A gradient elution is recommended to ensure the separation of compounds with a range of polarities.
Table 2: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Purification Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (60% A, 40% B) until a stable baseline is achieved.
-
Inject a small analytical-scale sample to determine the retention time of this compound and its separation from impurities.
-
Based on the analytical run, set the fraction collection parameters to collect the peak corresponding to this compound.
-
Perform the preparative injection of the filtered crude sample solution.
-
Monitor the chromatogram and collect the fractions containing the pure product.
-
Combine the fractions containing the purified this compound.
-
Remove the HPLC solvents (acetonitrile and water) from the collected fractions using a rotary evaporator.
-
Analyze the purity of the isolated this compound using analytical HPLC.
Data Presentation
The expected retention times for this compound and potential impurities are summarized in the table below. Note that these are approximate values and can vary depending on the exact HPLC system and conditions.
Table 3: Expected Retention Times of this compound and Potential Impurities
| Compound | Structure | Polarity | Expected Elution Order |
| Phenylacetic acid | C₆H₅CH₂COOH | High | Early |
| 2-Phenylethanol | C₆H₅CH₂CH₂OH | Moderate-High | Early to Mid |
| This compound | C₆H₅CH₂CH₂CN | Moderate | Mid |
| Benzyl bromide | C₆H₅CH₂Br | Low | Late |
| 3-Phenylpropionaldehyde | C₆H₅CH₂CH₂CHO | Moderate-Low | Mid to Late |
Visualization
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Discussion
The described reverse-phase HPLC protocol provides an effective method for the purification of this compound from common reaction impurities. The use of a C18 column separates compounds based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds eluting later.
-
Polar Impurities: Highly polar impurities, such as phenylacetic acid, will have weak interactions with the C18 stationary phase and will elute early in the gradient.
-
Target Compound: this compound, being moderately polar, will elute at an intermediate retention time.
-
Non-Polar Impurities: Less polar impurities, such as unreacted benzyl bromide, will have stronger interactions with the stationary phase and will elute later in the gradient as the percentage of the organic solvent (acetonitrile) increases.
The addition of a small amount of formic or acetic acid to the mobile phase is crucial for achieving sharp peaks, especially for any acidic or basic impurities. For acidic impurities like phenylacetic acid, the acidic mobile phase suppresses their ionization, leading to better retention and peak shape on the reverse-phase column.
Method optimization may be necessary depending on the specific impurity profile of the crude reaction mixture. This can involve adjusting the gradient slope, the initial and final mobile phase compositions, and the flow rate to maximize the resolution between this compound and any closely eluting impurities.
Conclusion
This application note presents a comprehensive and detailed protocol for the preparative HPLC purification of this compound. By following the outlined steps for sample preparation, HPLC conditions, and post-purification processing, researchers can effectively isolate high-purity this compound from complex reaction mixtures. The provided data summary and workflow diagram serve as valuable tools for implementing and adapting this purification strategy in a laboratory setting.
References
Application Notes and Protocols for the Derivatization of 3-Phenylpropionitrile for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropionitrile, also known as hydrocinnamonitrile, is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and other biologically active compounds. The quantitative analysis of this compound and its metabolites is crucial in drug development, pharmacokinetic studies, and quality control. However, its direct analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be challenging due to its polarity and lack of a strong chromophore or fluorophore.
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[1] For this compound, two primary derivatization strategies can be employed to enhance its detectability:
-
Hydrolysis of the nitrile group to form 3-phenylpropionic acid. This carboxylic acid can then be derivatized to a more volatile and less polar ester or silyl (B83357) ester for sensitive GC-Mass Spectrometry (GC-MS) analysis.
-
Reduction of the nitrile group to form 3-phenylpropylamine. This primary amine can be reacted with a fluorescent tagging agent for highly sensitive detection by HPLC with Fluorescence Detection (HPLC-FLD).
These application notes provide detailed protocols for both derivatization pathways and the subsequent analytical methodologies for enhanced detection of this compound.
Derivatization Strategies and Analytical Methods
Hydrolysis to 3-Phenylpropionic Acid and GC-MS Analysis
The nitrile functional group of this compound can be hydrolyzed to a carboxylic acid under acidic conditions. The resulting 3-phenylpropionic acid, while more amenable to some analytical techniques, still requires derivatization for optimal GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids. In this process, the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and thermally stable.
Reduction to 3-Phenylpropylamine and HPLC-FLD Analysis
Alternatively, the nitrile group can be reduced to a primary amine, 3-phenylpropylamine. Primary amines can be derivatized with reagents that introduce a fluorophore into the molecule. One of the most common and effective derivatizing agents for primary amines is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. The reaction is rapid and produces a highly fluorescent isoindole derivative that can be detected with high sensitivity using an HPLC system equipped with a fluorescence detector.
Quantitative Data Summary
Table 1: Derivatization Reaction Yields
| Derivatization Reaction | Product | Reagents | Typical Yield | Reference |
| Acid Hydrolysis of 2,2-D-3-phenylpropionitrile | 2,2-D-3-phenylpropionic acid | Acetic acid, H₂SO₄, H₂O | 92% | [1] |
| Alkaline Hydrolysis of 2-phenylpropionitrile | 2-phenylpropionic acid | NaOH, H₂O | 95-97% | [2] |
| Catalytic Hydrogenation of this compound | 3-phenylpropylamine | H₂, Pd/C, NaH₂PO₄, H₂SO₄ | 20% (isolated) | [3][4] |
Table 2: Analytical Method Performance (Estimated)
| Analyte (Derivative) | Analytical Method | Derivatizing Agent | Estimated LOD | Estimated LOQ | Reference (for LOD/LOQ) |
| 3-Phenylpropionic acid (TMS derivative) | GC-MS | MSTFA | 3 - 272 ng/mL | 10 - 900 ng/mL | [5] |
| 3-Phenylpropylamine (OPA derivative) | HPLC-FLD | o-phthalaldehyde (OPA) | 0.02 - 0.19 ng/mL | 0.04 - 0.39 ng/mL | [6] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-Phenylpropionic Acid
This protocol is adapted from the acid hydrolysis of a deuterated analog of this compound.[1]
Materials:
-
This compound
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound.
-
For each mole of the nitrile, add a solution of glacial acetic acid, concentrated sulfuric acid, and water. A suggested ratio is approximately 1:1:1 by volume.
-
Attach the reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude 3-phenylpropionic acid.
-
The product can be further purified by recrystallization or distillation.
Protocol 2: Reduction of this compound to 3-Phenylpropylamine via Catalytic Hydrogenation
This protocol is based on the heterogeneous catalytic hydrogenation of this compound over a palladium on carbon catalyst.[3][4][7]
Materials:
-
This compound (PPN)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized Water
-
Sodium Dihydrogen Phosphate (B84403) Monohydrate (NaH₂PO₄·H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
High-pressure hydrogenation reactor
Procedure:
-
In a high-pressure reactor, combine this compound (e.g., 5.0 g, 38.2 mmol), 10% Pd/C catalyst (e.g., 1.5 g), deionized water (e.g., 250 mL), and dichloromethane (e.g., 50 mL).
-
Add sodium dihydrogen phosphate monohydrate (e.g., 5.27 g, 38.2 mmol) and concentrated sulfuric acid (e.g., 3.82 g, 38.2 mmol).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 6 bar with hydrogen.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain these conditions for 7 hours.
-
After cooling and depressurizing the reactor, filter the catalyst.
-
Separate the organic and aqueous phases.
-
The product, 3-phenylpropylamine, can be isolated from the appropriate phase and purified. The isolated yield under these conditions is reported to be approximately 20%, with a conversion of 76%.[3][4]
Protocol 3: Silylation of 3-Phenylpropionic Acid for GC-MS Analysis
This is a general protocol for the silylation of organic acids.[5]
Materials:
-
Dried 3-phenylpropionic acid sample
-
Dichloromethane
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC vials with inserts
-
Heating block
Procedure:
-
Place the dried 3-phenylpropionic acid sample in a GC vial insert.
-
Add 50 µL of dichloromethane and 40 µL of MSTFA.
-
Seal the vial and heat at 70°C for 2 hours to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 4: OPA Derivatization of 3-Phenylpropylamine for HPLC-FLD Analysis
This protocol is adapted from methods for the online derivatization of primary amines.[8][9]
Materials:
-
3-Phenylpropylamine sample solution
-
Borate (B1201080) buffer (0.1 M, pH 10.2)
-
o-phthalaldehyde (OPA) solution (e.g., 5 mM in borate buffer)
-
3-Mercaptopropionic acid (as a thiol source)
-
HPLC autosampler capable of programmed injections and mixing
Procedure (for online derivatization):
-
Prepare the derivatization reagent by mixing the OPA solution with 3-mercaptopropionic acid in the borate buffer.
-
Place the sample, borate buffer, and derivatization reagent in the HPLC autosampler.
-
Program the autosampler to perform the following sequence for each injection: a. Aspirate a defined volume of the sample. b. Aspirate a defined volume of the borate buffer. c. Aspirate a defined volume of the OPA reagent. d. Mix the contents in the needle or a mixing loop for a short period (e.g., 1-2 minutes) at room temperature. e. Inject the resulting mixture onto the HPLC column.
-
The fluorescent derivative is then separated and detected.
Visualizations
Caption: Overall workflow for the derivatization of this compound.
Caption: Hydrolysis and GC-MS analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Digital Commons @ Andrews University - Honors Scholars & Undergraduate Research Poster Symposium Programs: Finding optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with 3-dimensional Fluorometric Scans for HPLC Method Validation [digitalcommons.andrews.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Application of 3-Phenylpropionitrile in the Synthesis of Medicinal Chemistry Building Blocks
Introduction
3-Phenylpropionitrile, also known as hydrocinnamonitrile, is a versatile and commercially available building block in medicinal chemistry. Its chemical structure, featuring a phenyl ring, a flexible three-carbon chain, and a reactive nitrile group, allows for its elaboration into a wide array of heterocyclic and carbocyclic scaffolds of significant pharmacological interest. The nitrile functionality can be readily transformed into amines, amides, carboxylic acids, or serve as a key reactive handle in cyclization reactions to construct various ring systems. This application note will focus on the utility of this compound as a precursor for the synthesis of substituted pyrimidines, a class of compounds with diverse biological activities.
Application Example: Synthesis of 4-Amino-5-cyano-6-phenylpyrimidine Derivatives
Substituted pyrimidines are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] One key synthetic strategy to access polysubstituted pyrimidines is through the condensation of a β-ketonitrile with a suitable binucleophile like guanidine (B92328) or thiourea (B124793). This compound can serve as a readily available starting material for the synthesis of a key β-ketonitrile intermediate, which can then be cyclized to afford highly functionalized pyrimidines.
A common approach involves the conversion of this compound to benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile). This intermediate possesses the requisite 1,3-dicarbonyl-like functionality for pyrimidine (B1678525) ring formation.
Experimental Protocols
Protocol 1: Synthesis of Benzoylacetonitrile from this compound
This protocol describes a plausible two-step synthetic sequence to convert this compound to benzoylacetonitrile.
Step 1: α-Bromination of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide (0.02 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-3-phenylpropionitrile.
Step 2: Oxidation to Benzoylacetonitrile
-
Dissolve the crude α-bromo-3-phenylpropionitrile in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Add sodium bicarbonate (2-3 eq.) and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure benzoylacetonitrile.
Protocol 2: Synthesis of 4-Amino-5-cyano-6-phenyl-2-thioxopyrimidine
This protocol outlines the one-pot, three-component condensation reaction to synthesize a substituted pyrimidine derivative.[3]
-
In a round-bottom flask, combine benzaldehyde (B42025) (1 eq.), malononitrile (B47326) (1 eq.), and thiourea (1 eq.) in absolute ethanol (B145695).
-
Add a catalytic amount of a base, such as phosphorus pentoxide.[3]
-
Reflux the reaction mixture and monitor its progress using TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine.[3]
Quantitative Data
The following table summarizes representative yields for the synthesis of substituted pyrimidines using a one-pot three-component reaction.
| Aldehyde | Reagents | Product | Yield (%) | Reference |
| Benzaldehyde | Malononitrile, Thiourea | 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine | High | [3] |
| Substituted Benzaldehydes | Malononitrile, Thiourea/Urea | Corresponding 6-amino-5-cyano-4-aryl-2-mercapto/hydroxypyrimidines | 83-92 | [3] |
Logical Workflow for Synthesis
Caption: Synthetic pathway from this compound to pyrimidine derivatives.
Application Example: Synthesis of Substituted Pyrazoles
Pyrazoles are another important class of heterocyclic compounds that are prevalent in many clinically used drugs, exhibiting activities such as anti-inflammatory, analgesic, and anticancer effects. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. As established, this compound can be converted to benzoylacetonitrile, a suitable precursor for pyrazole (B372694) synthesis.
Experimental Protocol: Synthesis of 3-Amino-4-cyano-5-phenylpyrazole
This protocol describes the synthesis of a substituted pyrazole from benzoylacetonitrile and hydrazine.[4]
-
Dissolve benzoylacetonitrile (1 eq.) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add hydrazine hydrate (B1144303) (1.1 eq.) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-amino-4-cyano-5-phenylpyrazole.
Quantitative Data
The synthesis of aminopyrazoles from β-ketonitriles and hydrazine is generally a high-yielding reaction.
| β-Ketonitrile | Reagent | Product | Yield | Reference |
| Benzoylacetonitrile | Hydrazine Hydrate | 3-Amino-4-cyano-5-phenylpyrazole | Typically high | [4] |
Signaling Pathway Implication
Many pyrimidine and pyrazole derivatives are known to act as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. The synthesized compounds from this compound could potentially target such pathways. For instance, they might inhibit protein kinases involved in cell proliferation and survival.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
This compound is a valuable and cost-effective starting material for the synthesis of medicinally important heterocyclic building blocks. Through straightforward chemical transformations, it can be converted into key intermediates like benzoylacetonitrile, which serve as versatile precursors for the construction of substituted pyrimidines and pyrazoles. The inherent reactivity of the nitrile group and the phenyl moiety allows for the generation of diverse libraries of compounds for drug discovery programs, targeting a wide range of diseases. The protocols and workflows presented here provide a foundation for researchers and scientists to explore the full potential of this compound in medicinal chemistry.
References
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. PHARMACOLOGICAL ACTIVITY OF A PYRIMIDINE DERIVATIVES - Osipov - Vestnik of Samara University. Natural Science Series [journals.ssau.ru]
- 3. benthamopen.com [benthamopen.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Phenylpropionitrile in Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Phenylpropionitrile as a versatile starting material for the synthesis of key agrochemical intermediates. This document details the synthetic pathways to valuable derivatives, including 3-phenylpropylamine (B116678) and 3-phenylpropionic acid, and explores their relevance in the development of novel crop protection agents.
Introduction: this compound as a Strategic Precursor
This compound (PPN), also known as hydrocinnamonitrile, is an organic compound featuring a phenyl group attached to a propyl nitrile chain. Its chemical structure offers multiple reactive sites, making it a valuable building block in organic synthesis. The nitrile group can be readily transformed into amines or carboxylic acids, which are pivotal functional groups in a wide array of biologically active molecules, including agrochemicals. While not always a direct precursor in the synthesis of major commercial agrochemicals, its derivatives are key intermediates in the preparation of fungicides, herbicides, and insecticides.
Key Synthetic Transformations of this compound
The primary utility of this compound in agrochemical synthesis lies in its conversion to 3-phenylpropylamine and 3-phenylpropionic acid. These derivatives serve as immediate precursors to more complex molecules with desired pesticidal activities.
Hydrogenation to 3-Phenylpropylamine
The reduction of the nitrile group in this compound yields 3-phenylpropylamine (PPA), a primary amine that is a valuable intermediate.[1][2][3] Catalytic hydrogenation is a common and efficient method for this transformation.
This protocol is based on a selective, palladium-mediated, liquid-phase heterogeneous catalytic hydrogenation process.[1][2][3]
Materials:
-
This compound (PPN)
-
10% Palladium on Carbon (Pd/C) catalyst (e.g., Selcat Q)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Pressurized Hydrogenation Reactor
Procedure:
-
In a suitable pressurized reactor, charge 5.0 g (38.2 mmol) of this compound, 1.5 g of 10% Pd/C catalyst, 250 mL of deionized water, and 50 mL of dichloromethane.
-
Add 5.27 g (38.2 mmol) of NaH₂PO₄·H₂O and 3.82 g (38.2 mmol) of concentrated H₂SO₄ to the reaction mixture.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor to 6 bar with hydrogen.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain these conditions for 7 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Separate the organic and aqueous phases.
-
The product, 3-phenylpropylamine, can be isolated from the aqueous phase after basification and extraction.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | This compound (PPN) | [1][2][3] |
| Product | 3-Phenylpropylamine (PPA) | [1][2][3] |
| Catalyst | 10% Pd/C | [1][2][3] |
| Solvents | Dichloromethane/Water | [1][2][3] |
| Additives | NaH₂PO₄, H₂SO₄ | [1][2][3] |
| Temperature | 80 °C | [1][2][3] |
| Pressure | 6 bar H₂ | [1][2][3] |
| Reaction Time | 7 hours | [1][2][3] |
| PPN Conversion | 76% | [1][2][3] |
| PPA Selectivity | 26% | [1][2][3] |
| Isolated Yield of PPA | 20% | [1][2][3] |
| Purity of PPA | >99% | [1][2][3] |
Note: While the conversion is high, the selectivity to the primary amine can be influenced by the formation of byproducts such as the secondary amine, bis(3-phenylpropyl)amine (BPPA), and the tertiary amine, tris(3-phenylpropyl)amine (B3265654) (TPPA). The acidic additives are crucial for improving the selectivity towards the primary amine.
Logical Relationship Diagram:
Hydrolysis to 3-Phenylpropionic Acid
The hydrolysis of the nitrile group in this compound provides 3-phenylpropionic acid, another important intermediate for agrochemicals. This carboxylic acid can be used in the synthesis of various active ingredients, including those with herbicidal properties.
This protocol describes the hydrolysis of 2,2-D₂-3-phenylpropionitrile, which can be adapted for the non-deuterated starting material.
Materials:
-
This compound
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Concentrated Sodium Hydroxide (NaOH) solution
-
6N Sulfuric Acid (H₂SO₄)
Procedure:
-
Prepare a mixture of 1.3 mL of glacial acetic acid and 4 mL of concentrated H₂SO₄ dissolved in 4 mL of H₂O.
-
Add 1 g of this compound to the acidic mixture.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, extract the reaction mixture with diethyl ether (3 x 10 mL).
-
Wash the combined ether extracts with a concentrated NaOH solution.
-
Acidify the aqueous layer to pH=1 with 6N H₂SO₄.
-
The resulting product precipitates and is collected by suction filtration.
-
The solid product is 3-phenylpropionic acid.
Data Presentation:
| Parameter | Value |
| Substrate | This compound |
| Product | 3-Phenylpropionic Acid |
| Reagents | H₂SO₄, CH₃COOH, H₂O |
| Reaction Time | 4 hours (reflux) |
| Yield | 92% |
| Melting Point | 49 °C |
Experimental Workflow Diagram:
Application of Derivatives in Agrochemical Synthesis
While a direct, large-scale industrial synthesis of a major agrochemical from this compound is not widely documented, its derivatives are of significant interest.
-
3-Phenylpropionic Acid has been investigated for its phytotoxic properties, suggesting its potential as a natural herbicide. Furthermore, its derivatives are used in the synthesis of 1-indanones, a class of compounds with applications in agriculture.
-
Phenylacetic Acid , a closely related compound, is a known intermediate in the synthesis of fungicides and herbicides. Phenylacetic acid can be synthesized from the analogous phenylacetonitrile (B145931) (benzyl cyanide). The fungicidal properties of phenylacetic acid itself have also been noted.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of key agrochemical intermediates. Through straightforward and scalable chemical transformations such as hydrogenation and hydrolysis, it provides access to 3-phenylpropylamine and 3-phenylpropionic acid. These derivatives, along with the structurally similar and industrially significant phenylacetic acid, are important building blocks in the development of a variety of crop protection agents. The protocols and data presented herein provide a solid foundation for researchers and scientists working on the discovery and synthesis of new and effective agrochemicals.
References
Application Notes and Protocols: Enzymatic Hydrolysis of 3-Phenylpropionitrile to 3-Phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic hydrolysis of 3-phenylpropionitrile to 3-phenylpropionic acid, a valuable building block in the pharmaceutical and fragrance industries. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis methods. We present a summary of relevant nitrilase enzymes, their reaction conditions, and detailed experimental protocols for enzyme activity assays and product purification.
Introduction
3-Phenylpropionic acid, also known as hydrocinnamic acid, is a carboxylic acid with applications in various sectors, including cosmetics, food additives, and pharmaceuticals. In the pharmaceutical industry, it serves as a versatile intermediate for the synthesis of various therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its derivatives are also being explored as dual PPARα/γ agonists for the treatment of metabolic disorders. The enzymatic synthesis of 3-phenylpropionic acid from this compound using nitrilases presents a sustainable and highly selective method, avoiding the harsh reaction conditions and potential byproducts associated with chemical hydrolysis.[2]
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia.[2] This one-step conversion is highly attractive for industrial applications due to its efficiency and specificity. This document outlines the use of nitrilases for the production of 3-phenylpropionic acid, providing researchers with the necessary information to implement this biocatalytic method.
Enzymatic Reaction
The enzymatic hydrolysis of this compound to 3-phenylpropionic acid is catalyzed by a nitrilase enzyme. The reaction proceeds via a nucleophilic attack of a cysteine residue in the enzyme's active site on the carbon atom of the nitrile group.
Reaction Scheme:
Caption: Enzymatic conversion of this compound.
Enzyme Selection and Performance
Several nitrilases have been shown to effectively catalyze the hydrolysis of this compound. The choice of enzyme can significantly impact reaction efficiency, substrate tolerance, and optimal reaction conditions. Below is a comparison of selected nitrilases.
Table 1: Comparison of Nitrilases for the Hydrolysis of this compound
| Enzyme Source | Substrate Conc. (mM) | Enzyme Conc. | Temperature (°C) | pH | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| Paraburkholderia phymatum (Nitphym) | 500 | 0.5 g/L | 50 | 7.5 | 8 | ~100 | 90 | |
| Rhodococcus rhodochrous J1 | Not specified | Not specified | 45 | 7.6 | Not specified | Not specified | Not specified | |
| Pseudomonas fluorescens EBC191 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
General Nitrilase Activity Assay
This protocol describes a general method for determining nitrilase activity using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (substrate)
-
3-Phenylpropionic acid (standard)
-
Nitrilase enzyme preparation
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5) or Tris-HCl buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT) (optional, 1-2 mM)
-
EDTA (optional, 1 mM)
-
Methanol (B129727) or Dimethyl sulfoxide (B87167) (DMSO) (for substrate dissolution)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 column
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of methanol or DMSO to create a concentrated stock solution.
-
Prepare Standard Solutions: Prepare a series of 3-phenylpropionic acid standards of known concentrations in the reaction buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the substrate stock solution to the desired final concentration (e.g., 10 mM).
-
If required for enzyme stability, add DTT and EDTA.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C or 50°C) for 5 minutes.
-
-
Initiate Reaction: Add the nitrilase enzyme preparation to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature with agitation for a defined period (e.g., 30 minutes to several hours).
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl) to denature the enzyme.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Analyze the sample by HPLC to quantify the amount of 3-phenylpropionic acid produced.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water (e.g., starting with 10% methanol and increasing to 50%).
-
Detection: UV detector at 225 nm.[2]
-
-
Calculate Activity: Determine the concentration of the product from the standard curve. One unit (U) of nitrilase activity is typically defined as the amount of enzyme that produces 1 µmol of 3-phenylpropionic acid per minute under the specified conditions.
Preparative Scale Synthesis of 3-Phenylpropionic Acid
This protocol provides a method for the larger-scale enzymatic synthesis of 3-phenylpropionic acid.
Materials:
-
This compound
-
Nitrilase enzyme (e.g., from Paraburkholderia phymatum)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Hydrochloric acid (HCl) for acidification
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of potassium phosphate buffer and DMSO (e.g., 20% v/v).
-
Add Substrate: Add this compound to the desired final concentration (e.g., 500 mM).
-
Add Enzyme: Add the nitrilase enzyme to a final concentration of, for example, 0.5 g/L.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with stirring for the required time (e.g., 8 hours). Monitor the reaction progress by taking small aliquots and analyzing them by HPLC as described in the activity assay protocol.
-
Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a low pH (e.g., pH 2) with HCl to protonate the carboxylic acid.
-
Centrifuge the mixture to remove the enzyme and any other solids.
-
-
Extraction:
-
Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.
-
Combine the organic layers.
-
-
Drying and Evaporation:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-phenylpropionic acid.
-
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Nitrilase Catalytic Mechanism
The following diagram illustrates the proposed catalytic mechanism of nitrilase enzymes, involving a catalytic triad (B1167595) of Cysteine, Lysine, and Glutamate.
Caption: Proposed catalytic mechanism of nitrilase.
Experimental Workflow
The diagram below outlines the general workflow for the enzymatic synthesis and purification of 3-phenylpropionic acid.
Caption: Workflow for enzymatic synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Inactive enzyme | Check enzyme storage conditions. Use a fresh batch of enzyme. |
| Sub-optimal reaction conditions | Optimize pH, temperature, and buffer composition. | |
| Presence of inhibitors | Desalt crude enzyme preparations. Avoid potential inhibitors in the reaction mixture. | |
| Low product yield | Incomplete conversion | Increase reaction time or enzyme concentration. |
| Product degradation | Check for product stability under the reaction conditions. | |
| Inefficient extraction | Use a more suitable extraction solvent or increase the number of extractions. | |
| Formation of byproducts | Presence of other enzymes in crude preparations | Use a purified enzyme. |
| Non-enzymatic side reactions | Analyze control reactions without the enzyme. |
Conclusion
The enzymatic hydrolysis of this compound using nitrilases offers a powerful and sustainable method for the production of 3-phenylpropionic acid. This approach provides high selectivity and operates under mild conditions, making it an attractive alternative to conventional chemical synthesis. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and professionals in drug development and related fields, facilitating the adoption of this green technology.
References
The Synthesis of Ketones via Reaction of 3-Phenylpropionitrile with Organometallic Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 3-phenylpropionitrile with various organometallic reagents. This class of reactions is a cornerstone in synthetic organic chemistry, offering a robust method for the formation of carbon-carbon bonds and the synthesis of ketones, which are valuable intermediates in the development of novel therapeutics.
Application Notes
The reaction of nitriles with organometallic reagents, such as Grignard reagents, organolithium reagents, and organozinc reagents, provides a versatile and efficient pathway to produce ketones.[1][2] this compound is a readily available starting material that, upon reaction with these nucleophilic reagents, yields a variety of substituted ketones. These products are of significant interest to the pharmaceutical industry due to their utility as precursors for a wide range of biologically active molecules.
The general mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group. This forms a stable intermediate imine anion, which is subsequently hydrolyzed upon acidic workup to yield the corresponding ketone. A key advantage of this method is that the intermediate imine is generally unreactive towards further addition of the organometallic reagent, thus preventing the formation of tertiary alcohol byproducts that are common in reactions with other carbonyl compounds.
Applications in Drug Development:
Ketones are pivotal structural motifs in a vast array of pharmaceutical agents. The ketones synthesized from this compound can serve as key intermediates in the synthesis of various drug candidates. For instance, the resulting diaryl ketones are present in molecules investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and central nervous system modulators. The 1,4-diphenylbutane (B89690) scaffold, which can be derived from these reactions, is a versatile framework for the design of new compounds for biological screening.
Comparative Data of Reactions
The choice of organometallic reagent and reaction conditions can significantly influence the outcome and yield of the synthesis. Below is a summary of typical reactions with this compound.
| Organometallic Reagent | Product | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethylmagnesium Bromide | 1-Phenylpentan-3-one (B1266473) | Diethyl ether | 0 to RT | 2 | ~75-85 |
| Phenylmagnesium Bromide | 1,4-Diphenyl-1-butanone (B1265814) | Diethyl ether / THF | 0 to RT | 2-4 | ~70-80 |
| Phenyllithium | 1,4-Diphenyl-1-butanone | Diethyl ether | -78 to RT | 2-3 | ~60-70 |
| Reformatsky Reagent (from Ethyl bromoacetate (B1195939) and Zinc) | Ethyl 3-oxo-5-phenylpentanoate | THF | Reflux | 1-2 | ~60-70 |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylpentan-3-one using a Grignard Reagent
This protocol details the synthesis of 1-phenylpentan-3-one from this compound and ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Ethyl bromide
-
This compound
-
10% Aqueous HCl
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of nitrogen.
-
Magnesium turnings (1.2 eq) and a crystal of iodine are placed in the flask.
-
A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is taken in the dropping funnel.
-
A small amount of the ethyl bromide solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
-
Reaction with this compound:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of 10% aqueous HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield 1-phenylpentan-3-one.
-
Protocol 2: Synthesis of 1,4-Diphenyl-1-butanone using an Organolithium Reagent
This protocol outlines the synthesis of 1,4-diphenyl-1-butanone from this compound and phenyllithium.
Materials:
-
Phenyllithium solution in diethyl ether
-
This compound
-
Anhydrous diethyl ether
-
1 M Aqueous HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
-
Addition of Phenyllithium:
-
Phenyllithium solution (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by the careful addition of 1 M aqueous HCl at 0 °C.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography to afford 1,4-diphenyl-1-butanone.
-
Protocol 3: Synthesis of Ethyl 3-oxo-5-phenylpentanoate via the Blaise Reaction
The Blaise reaction utilizes an organozinc reagent to synthesize β-keto esters from nitriles.[1][3][4]
Materials:
-
Activated zinc dust
-
Ethyl bromoacetate
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
50% Aqueous potassium carbonate
-
1 M Aqueous HCl
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet is charged with activated zinc dust (2.0 eq).
-
Anhydrous THF is added to the flask.
-
-
Formation of the Organozinc Reagent and Reaction with Nitrile:
-
A solution of ethyl bromoacetate (1.5 eq) and this compound (1.0 eq) in anhydrous THF is placed in the dropping funnel.
-
A small portion of this solution is added to the zinc suspension, and the mixture is gently heated to initiate the reaction.
-
The remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and then quenched by the addition of 50% aqueous potassium carbonate solution.
-
The mixture is stirred vigorously for 30 minutes, and the layers are separated.
-
The aqueous layer is extracted with THF.
-
The combined organic layers are then treated with 1 M aqueous HCl and stirred for 30 minutes to hydrolyze the intermediate enamine.
-
The layers are separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude β-keto ester is purified by column chromatography.
-
Visualizations
Caption: Workflow for the Grignard Synthesis of 1-Phenylpentan-3-one.
Caption: Generalized mechanism of the Blaise Reaction.
References
Troubleshooting & Optimization
By-product formation in the hydrogenation of 3-Phenylpropionitrile
Technical Support Center: Hydrogenation of 3-Phenylpropionitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrogenation of this compound (PPN) to its primary amine, 3-Phenylpropylamine (B116678) (PPA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary by-products formed during the hydrogenation of this compound?
The catalytic hydrogenation of nitriles is a complex process that can lead to a mixture of products.[1][2] The desired product is the primary amine, 3-phenylpropylamine (PPA). However, several by-products can form through intermediate reactions.[3]
-
Secondary Amine (Bis(3-phenylpropyl)amine, BPPA): This is a common by-product formed when the primary amine product (PPA) reacts with the intermediate imine (3-phenylpropylimine, PPI).[4][5]
-
Tertiary Amine (Tris(3-phenylpropyl)amine, TPPA): This can form through further reaction of the secondary amine with another molecule of the imine intermediate.[3][5]
-
3-Phenyl-1-propanol (PPOH): This by-product can arise if the intermediate imine (PPI) reacts with water present in the solvent, forming 3-phenylpropanal, which is then hydrogenated to the alcohol.[6]
The reaction network is complex, with various consecutive and parallel reactions occurring.[7] The formation of these by-products significantly reduces the selectivity and yield of the desired primary amine.
Q2: My reaction is producing a high percentage of secondary and tertiary amines. How can I improve the selectivity for the primary amine (PPA)?
High formation of secondary (BPPA) and tertiary (TPPA) amines is a frequent issue, stemming from the reaction of the intermediate imine with the amine products.[5] Several strategies can be employed to suppress these side reactions:
-
Use of Additives:
-
Acidic Additives: Using acidic additives like NaH₂PO₄ and H₂SO₄ can help suppress by-product formation.[3][8] The acid forms a salt with the primary amine product, sequestering it in an aqueous phase and reducing its availability to react with the imine intermediate.[6][8]
-
Basic Additives: In some systems, particularly with Raney Nickel or Cobalt catalysts, the addition of bases like NaOH, LiOH, or KOH can improve selectivity towards the primary amine. Doping Raney Nickel catalysts and using an inorganic hydroxide (B78521) base is another patented approach.[9]
-
Ammonia (B1221849): The addition of ammonia is a well-known method to increase primary amine selectivity, especially with Raney Nickel and Rhodium catalysts.
-
-
Catalyst Selection: The choice of catalyst has a profound impact on selectivity.
-
Raney Nickel and Cobalt: These are often favored for producing primary amines.[10][11] Raney Cobalt catalysts, in particular, can be highly selective for primary amines.[11]
-
Palladium (Pd): Palladium catalysts, such as Pd/C, can be effective but sometimes lead to the formation of tertiary amines.[3][12] In some cases, Pd/C has been associated with hydrogenolysis, leading to by-products like toluene (B28343) from aromatic nitriles.[13]
-
Rhodium (Rh): Rhodium catalysts may favor the formation of secondary amines, although specific supported Rhodium catalysts have been developed for high primary amine selectivity without additives.[10][12]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of condensation reactions that lead to secondary and tertiary amines.
-
Solvent: Using a two-phase solvent system (e.g., dichloromethane/water) in conjunction with acidic additives can physically separate the primary amine product from the reaction phase, thus preventing further reactions.[3][14]
-
Q3: The conversion of this compound is low. What are the potential causes and solutions?
Low conversion can be attributed to several factors related to the catalyst, reaction conditions, and substrate.
-
Catalyst Activity:
-
Deactivation: The catalyst may be deactivated or poisoned. Ensure the catalyst is fresh or properly activated. Raney-type catalysts, for instance, require specific activation procedures.[11]
-
Catalyst Loading: The catalyst-to-substrate ratio might be too low. Increasing the amount of catalyst can improve conversion, although this must be balanced with cost and potential side reactions.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The hydrogen pressure may be insufficient. Ensure the system is properly sealed and pressurized to the recommended level (e.g., 6 bar or higher).[3]
-
Temperature: The reaction may be too cold. Increasing the temperature (e.g., from 30°C to 80°C) can significantly enhance the reaction rate and conversion.[6][8]
-
Mixing/Agitation: Inadequate stirring can lead to poor mass transfer of hydrogen to the catalyst surface. Ensure vigorous agitation throughout the reaction.
-
-
Purity of Reagents: Impurities in the this compound substrate or solvent can poison the catalyst. Use high-purity reagents and solvents.
Q4: What analytical methods are recommended for identifying and quantifying the products and by-products?
Accurate analysis of the reaction mixture is crucial for optimizing the process.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for quantifying the conversion of the nitrile and the yield of various products.[15] It offers good separation of structurally similar compounds.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying the structures of the unknown by-products in the reaction mixture.[15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of reaction components, particularly for non-volatile compounds.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to analyze the final product mixture, distinguishing between primary and secondary amine by-products based on the chemical shifts of the carbon atoms adjacent to the nitrogen.[18]
Data Presentation
Table 1: Effect of Reaction Conditions on Hydrogenation of this compound (PPN) over 10% Pd/C Catalyst
| Entry | Temperature (°C) | Time (h) | Additives (equiv.) | PPN Conversion (%) | PPA Selectivity (%) | PPA Isolated Yield (%) | Main By-product |
| 1 | 80 | 7 | NaH₂PO₄ (1.0) + H₂SO₄ (1.0) | 76 | 26 | 20 | TPPA |
| 2 | 80 | 14 | NaH₂PO₄ (1.0) + H₂SO₄ (1.0) | 81 | 23 | 20 | TPPA |
| 3 | 80 | 21 | NaH₂PO₄ (1.0) + H₂SO₄ (1.0) | 86 | 23 | 19 | TPPA |
| 4 | 30 | 7 | NaH₂PO₄ (2.0) | 24 | 27 | - | TPPA |
Data summarized from a study on the Pd-catalyzed hydrogenation of PPN under 6 bar H₂ in a dichloromethane/water solvent system.[3][8][14] TPPA refers to the tertiary amine, tris(3-phenylpropyl)amine.
Visualized Workflows and Pathways
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathway to 3-phenylpropylamine (PPA) and the competing pathways leading to the formation of secondary (BPPA) and tertiary (TPPA) amine by-products.
Caption: Reaction pathways in the hydrogenation of this compound.
Troubleshooting Workflow
This flowchart provides a logical guide for troubleshooting common issues encountered during the hydrogenation experiment.
References
- 1. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 16. who.int [who.int]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 3-Phenylpropionitrile
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 3-Phenylpropionitrile. The content is designed for researchers, scientists, and drug development professionals to address common challenges and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and direct method is the nucleophilic substitution (SN2) reaction between a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) and an alkali metal cyanide (e.g., sodium cyanide). An alternative, multi-step approach involves the reduction of phenylacetic acid to 2-phenylethanol, conversion of the alcohol to a tosylate, and subsequent displacement with sodium cyanide.[1] For industrial applications or reactions sensitive to side products, Phase-Transfer Catalysis (PTC) offers a powerful alternative for alkylation reactions.[2][3]
Q2: Why is the choice of solvent so critical in the SN2 synthesis of this compound?
A2: The solvent significantly influences the reaction rate and the ratio of substitution (desired product) to elimination (side product).
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are highly recommended for the SN2 reaction. They effectively solvate the cation (e.g., Na⁺) of the cyanide salt, leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic. This dramatically increases the rate of the desired substitution reaction.[2]
-
Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the cyanide anion, creating a solvent cage that reduces its nucleophilicity and slows down the SN2 reaction.[4] Furthermore, the presence of water can lead to the unwanted hydrolysis of the starting material to 2-phenylethanol.[4][5]
Q3: What is Phase-Transfer Catalysis (PTC) and how can it benefit this synthesis?
A3: Phase-Transfer Catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase containing the cyanide salt and an organic phase with the 2-phenylethyl halide). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., Tetrabutylammonium Bromide, TBAB), transports the nucleophile (CN⁻) from the aqueous phase into the organic phase, where it can react.[2] This method can increase reaction rates, allow for the use of less expensive reagents, enable milder reaction conditions, and improve selectivity by minimizing side reactions like elimination.[3]
Q4: What are the primary side products I should watch for?
A4: The two main side products are:
-
Styrene: Formed via an E2 elimination reaction, which competes with the SN2 substitution. This is favored by sterically hindered substrates and strongly basic, non-nucleophilic conditions.
-
2-Phenylethanol: Formed if water is present in the reaction mixture, leading to hydrolysis of the 2-phenylethyl halide.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incorrect Solvent: Using protic solvents (ethanol, water) instead of polar aprotic solvents (DMSO).[4] | Switch to anhydrous DMSO or DMF as the reaction solvent to enhance nucleophilicity.[2] |
| 2. Wet Reagents/Glassware: Presence of water is causing hydrolysis of the alkyl halide to 2-phenylethanol. | Ensure all reagents (especially the solvent) are anhydrous and glassware is flame-dried before use. | |
| 3. Low Reaction Temperature/Time: The reaction has not proceeded to completion. | Increase the reaction temperature (e.g., to 120-140°C in DMSO) or extend the reaction time. Monitor progress using TLC or GC analysis.[2] | |
| Product is Contaminated with Styrene | Elimination (E2) is Outcompeting Substitution (SN2): This can be caused by using a base that is too strong or sterically hindered, or reaction conditions that favor elimination. | 1. Use a less hindered cyanide source if possible. 2. Employ a Phase-Transfer Catalysis (PTC) system, which is known to enhance substitution selectivity over elimination.[2] 3. Ensure the temperature is not excessively high, as higher temperatures can favor elimination. |
| Product is Contaminated with 2-Phenylethanol | Presence of Water: The halide starting material is being hydrolyzed. | Rigorously dry all solvents and reagents. Use an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction. |
| Difficulty Removing Solvent During Workup | High-Boiling Point Solvent: Solvents like DMSO (b.p. 189°C) or DMF (b.p. 153°C) are difficult to remove by rotary evaporation alone. | During the aqueous workup, perform multiple extractions with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and wash the combined organic layers thoroughly with brine (saturated NaCl solution). This helps to partition the high-boiling polar solvent into the aqueous phase, removing it from your product. |
| Isocyanide Impurity Detected (e.g., by IR spectroscopy) | Ambident Nucleophile Attack: The cyanide ion can attack via the nitrogen atom to form a small amount of the isocyanide isomer. | This is typically a minor pathway. Purification via fractional distillation or column chromatography should effectively separate the isocyanide from the desired nitrile product. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution in DMSO
This protocol is adapted from the general method for nitrile synthesis described by Friedman and Shechter, which highlights the advantages of using DMSO as a solvent for SN2 reactions.[2]
Materials:
-
2-Phenylethyl bromide (18.5 g, 0.1 mol)
-
Sodium cyanide (NaCN) (5.4 g, 0.11 mol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (250 mL)
-
Diethyl ether
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.
-
Add sodium cyanide and anhydrous DMSO to the flask. Stir the suspension.
-
Heat the stirred suspension to approximately 80-90°C.
-
Slowly add 2-phenylethyl bromide dropwise to the heated suspension over 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, continue heating the mixture at 120-140°C for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 500 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash them thoroughly with brine (4 x 100 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Data Presentation: Reaction Conditions & Expected Yields
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| n-Butyl Chloride | NaCN | DMSO | 140-150 | 0.5 | 93[2] |
| n-Butyl Bromide | NaCN | DMSO | 140-150 | 0.5 | 92[2] |
| 2-Phenylethyl Bromide | NaCN | DMSO | 120-140 | 2-4 | ~90 (Estimated) |
Note: The yield for 2-Phenylethyl Bromide is estimated based on the high efficiencies reported for similar primary halides under these conditions.[2]
Visualizations
Experimental Workflow for SN2 Synthesis
Caption: General workflow for the synthesis of this compound via SN2 reaction.
Troubleshooting Logic for Low Yield
Caption: Diagnostic flowchart for troubleshooting low yield in the synthesis.
References
Common side reactions during the hydrolysis of 3-Phenylpropionitrile
Welcome to the technical support center for the hydrolysis of 3-phenylpropionitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction and the major side reaction during the hydrolysis of this compound?
The primary reaction is the hydrolysis of the nitrile group in this compound to a carboxylic acid, yielding 3-phenylpropanoic acid. This reaction can be catalyzed by either acid or base. The most common side reaction is the incomplete hydrolysis of the nitrile, which results in the formation of the corresponding amide, 3-phenylpropanamide (B85529), as an intermediate that can be isolated under certain conditions.[1][2]
Q2: Under what conditions is the formation of the amide byproduct, 3-phenylpropanamide, more prevalent?
The formation of 3-phenylpropanamide is more likely to be a significant byproduct under milder basic conditions.[3][4] Harsh reaction conditions, such as high temperatures and prolonged reaction times with either strong acid or base, favor the complete hydrolysis to the carboxylic acid.[1]
Q3: Are there other significant side reactions to be aware of?
While the formation of 3-phenylpropanamide is the most common side reaction, other reactions are theoretically possible but less frequently observed under typical hydrolysis conditions:
-
Decarboxylation: The final product, 3-phenylpropanoic acid, is generally stable to decarboxylation under standard hydrolysis conditions.
-
Elimination Reactions: While possible in related compounds like alkyl halides, elimination reactions to form unsaturated products are not a major concern during the hydrolysis of this compound.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 3-phenylpropanoic acid | 1. Incomplete reaction. 2. Formation of 3-phenylpropanamide byproduct. 3. Suboptimal reaction temperature. | 1. Increase reaction time or temperature. 2. Ensure a sufficient excess of acid or base catalyst and water. 3. For basic hydrolysis, consider more forcing conditions (higher temperature, longer time) to hydrolyze the intermediate amide. 4. Monitor the reaction progress using TLC, GC, or NMR to determine the optimal reaction time. |
| Significant amount of 3-phenylpropanamide in the product mixture | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient concentration of acid or base catalyst. 4. Milder basic conditions were used. | 1. Prolong the reaction time. 2. Increase the reaction temperature. 3. Increase the concentration of the acid or base. 4. If isolating the carboxylic acid is the goal, switch to acidic hydrolysis or use more stringent basic conditions. |
| Difficulty in isolating/purifying 3-phenylpropanoic acid | 1. Presence of unreacted starting material or amide byproduct. 2. Emulsion formation during aqueous workup. | 1. Purify the crude product by recrystallization or column chromatography. 2. Acidify the reaction mixture (if basic hydrolysis was used) to a pH of ~1-2 to ensure complete protonation of the carboxylic acid, which can then be extracted into an organic solvent. 3. Use brine (saturated NaCl solution) to break up emulsions during extraction. |
Quantitative Data on Reaction Conditions
The yield of 3-phenylpropanoic acid and the extent of 3-phenylpropanamide formation are highly dependent on the reaction conditions. The following table summarizes yields reported in the literature under various conditions.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield of 3-Phenylpropanoic Acid (%) | Yield of 3-Phenylpropanamide (%) | Reference |
| H₂SO₄/CH₃COOH/H₂O | Acetic Acid/Water | Reflux | 4 | 92 | Not reported | [5] |
| NaOH | Ethanol/Water | Reflux | 20 | Not specified, but successful conversion | Not specified, but successful conversion | [5] |
| NaOH (10% aq.) | Water | 130 (oil bath) | 4.5 | 99 (of the acid from the nitrile) | Traces (amide is an intermediate) | [6] |
| Liquid Caustic Soda/Water | Water | 95 | 15 | 95 | Not reported | [7] |
| Liquid Caustic Soda/Water | Water | 105 | 10 | 96 | Not reported | [7] |
| Liquid Caustic Soda/Water | Water | 120 | 6 | 97 | Not reported | [7] |
Note: "Not reported" indicates that the source did not quantify the specific byproduct but may have mentioned its presence as an intermediate.
Experimental Protocols
Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from a procedure for a similar nitrile hydrolysis.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), glacial acetic acid, and a solution of concentrated sulfuric acid in water.
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3-phenylpropanoic acid.
-
The crude product can be purified by recrystallization or column chromatography. A 92% yield has been reported for a similar substrate under these conditions.[5]
Base-Catalyzed Hydrolysis of this compound
This protocol is adapted from a high-yield synthesis of a similar carboxylic acid.
Materials:
-
This compound
-
10% aqueous Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux in an oil bath at 130°C for 4.5 hours. The reaction progress can be monitored by TLC or GC to observe the disappearance of the starting material and the intermediate amide.
-
After the reaction is complete, cool the solution to room temperature.
-
Extract the cooled solution with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the acidified aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield 3-phenylpropanoic acid. A yield of 99% has been reported for a similar substrate under these conditions.[6]
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Troubleshooting workflow for optimizing the hydrolysis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
Improving the yield and selectivity of 3-Phenylpropionitrile reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the reduction of 3-phenylpropionitrile to 3-phenylpropylamine (B116678). Our aim is to help you improve reaction yield and selectivity by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound to 3-phenylpropylamine?
A1: The most common methods involve catalytic hydrogenation or chemical hydrides. Catalytic hydrogenation often employs catalysts such as Palladium on Carbon (Pd/C), Raney Nickel, or Platinum dioxide under a hydrogen atmosphere.[1][2][3][4][5] Chemical hydrides like Lithium Aluminum Hydride (LiAlH₄) are also effective reducing agents for this transformation.[6][7]
Q2: What is the primary challenge in the reduction of this compound?
A2: The primary challenge is achieving high selectivity for the desired primary amine, 3-phenylpropylamine. A significant side reaction is the formation of the tertiary amine, tris(3-phenylpropyl)amine, through the reaction of the intermediate imine with the product amine.[1][2][3][4][5]
Q3: How can I improve the selectivity towards the primary amine in catalytic hydrogenation?
A3: Several strategies can be employed to enhance selectivity. The addition of acidic additives, such as sulfuric acid and sodium dihydrogen phosphate (B84403), can significantly influence the reaction.[1][2][3][4][5] Optimizing reaction temperature is also crucial; lower temperatures may favor the formation of the primary amine, although this can also lead to lower conversion rates.[2]
Q4: Are there any safety precautions I should be aware of when performing this reduction?
A4: Yes, safety is paramount. When working with catalytic hydrogenation, be aware that hydrogen gas is highly flammable and can form explosive mixtures with air.[8] Catalysts like Raney Nickel can be pyrophoric when dry and should be handled with care, typically under an inert atmosphere or as a slurry.[8][9] Lithium Aluminum Hydride (LiAlH₄) reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[10] Always conduct these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q5: Can I use Sodium Borohydride (B1222165) (NaBH₄) for this reduction?
A5: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines on its own.[7] However, its reactivity can be enhanced by using it in combination with a catalyst, such as cobalt chloride or nickel chloride.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the reduction of this compound.
Problem 1: Low conversion of this compound.
-
Possible Cause: In catalytic hydrogenation, the catalyst may be inactive or poisoned. The reaction temperature or hydrogen pressure might be too low.
-
Solution:
-
Ensure the catalyst is fresh and has been stored properly. For Raney Nickel, ensure it has not been exposed to air.[9]
-
Increase the reaction temperature or hydrogen pressure. For the Pd/C catalyzed hydrogenation of this compound, increasing the temperature from 30°C to 80°C has been shown to increase conversion.[2]
-
Increase the catalyst loading.
-
Problem 2: Poor selectivity with a high yield of tertiary amine.
-
Possible Cause: The intermediate imine is reacting with the primary amine product to form the tertiary amine. This is often favored at higher temperatures and longer reaction times.
-
Solution:
-
Optimize the reaction temperature. A study on the Pd/C catalyzed hydrogenation of this compound showed that a lower temperature of 30°C resulted in higher selectivity for the primary amine compared to 80°C.[2]
-
Add acidic additives. The combination of sulfuric acid and sodium dihydrogen phosphate has been shown to be a key parameter in controlling selectivity in the Pd/C catalyzed hydrogenation.[2]
-
Reduce the reaction time. Monitor the reaction progress and stop it once a reasonable conversion with good selectivity is achieved.
-
Problem 3: The reaction has stalled and is no longer proceeding.
-
Possible Cause: The catalyst may have been deactivated. In the case of LiAlH₄ reductions, the reagent may have been quenched by moisture.
-
Solution:
-
For catalytic hydrogenation, consider filtering the reaction mixture and adding a fresh batch of catalyst.
-
For LiAlH₄ reductions, ensure all solvents and glassware are rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 4: Difficulty in isolating the product during work-up.
-
Possible Cause: The product amine may be soluble in the aqueous layer, especially if the work-up involves acidic conditions which would form the ammonium (B1175870) salt.
-
Solution:
-
After an acidic wash, make the aqueous layer basic (e.g., with NaOH) to deprotonate the amine and then extract with an organic solvent.
-
Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.
-
Data Presentation
The following table summarizes the results from the heterogeneous catalytic hydrogenation of this compound (PPN) to 3-phenylpropylamine (PPA) over a 10% Pd/C catalyst at 6 bar of H₂ pressure.[2]
| Entry | Temperature (°C) | Acidic Additives (equivalents) | Reaction Time (h) | PPN Conversion (%) | PPA Selectivity (%) | PPA Isolated Yield (%) |
| 1 | 30 | NaH₂PO₄ (2.0) | 7 | 24 | 27 | 7 |
| 2 | 50 | NaH₂PO₄ (2.0) | 7 | 41 | 22 | 9 |
| 3 | 80 | NaH₂PO₄ (2.0) | 7 | 68 | 15 | 10 |
| 4 | 30 | NaH₂PO₄ (1.0) + H₂SO₄ (1.0) | 7 | 46 | 48 | 22 |
| 5 | 80 | NaH₂PO₄ (1.0) + H₂SO₄ (1.0) | 7 | 76 | 26 | 20 |
| 6 | 80 | NaH₂PO₄ (1.0) + H₂SO₄ (1.0) | 3.5 | 41 | 38 | 16 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C[2]
This protocol is based on the study by Lévay et al. (2020) for the reduction of this compound.
-
Materials:
-
This compound (PPN)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable autoclave, combine this compound (5.0 g, 38.2 mmol), 10% Pd/C catalyst (1.5 g), water (250 mL), and dichloromethane (50 mL).
-
Add sodium dihydrogen phosphate monohydrate (5.27 g, 38.2 mmol) and concentrated sulfuric acid (3.82 g, 38.2 mmol).
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Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor to 6 bar with hydrogen.
-
Stir the reaction mixture at the desired temperature (e.g., 30°C or 80°C) for the specified time (e.g., 7 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Separate the organic and aqueous layers.
-
Make the aqueous layer basic with a suitable base (e.g., NaOH) and extract with an organic solvent.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the product.
-
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This is a general procedure for nitrile reduction and should be performed with extreme caution.
-
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place a suspension of LiAlH₄ (e.g., 1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0°C.
-
Work-up (Fieser method): Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams used.
-
Allow the mixture to warm to room temperature and stir for 15 minutes. A granular precipitate should form.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: Troubleshooting logic for improving reaction outcomes.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Purification strategies for removing impurities from 3-Phenylpropionitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Phenylpropionitrile. The following sections detail strategies to remove common impurities and offer step-by-step protocols for various purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
The impurity profile of this compound largely depends on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include benzyl (B1604629) cyanide, benzyl chloride, or 3-phenylpropanal.
-
Side Products: In syntheses starting from benzyl cyanide, potential byproducts include the di-alkylated compound (α-phenyl-α-ethylbenzenepropanenitrile) and benzyl isocyanide. The presence of water can also lead to the hydrolysis of the nitrile to 3-phenylpropionamide.
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as toluene, ethanol, or acetonitrile, may be present.
Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?
A yellow or brown discoloration is often attributed to the presence of benzyl isocyanide, a common impurity in the starting material, benzyl cyanide. To address this, the starting material can be purified by washing with warm 50% sulfuric acid before use. If the final product is discolored, purification by fractional vacuum distillation or column chromatography is generally effective at removing the colored impurity.
Q3: After purification by distillation, my product still contains water. How can I remove it?
Many nitriles are hygroscopic and can absorb atmospheric moisture. To obtain a dry product, ensure all glassware is thoroughly dried before distillation and consider performing the distillation under an inert atmosphere like nitrogen or argon. If water persists, it may form an azeotrope with this compound. In such cases, pre-drying the crude product with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before distillation is recommended.
Q4: I am seeing a low yield after recrystallization. What are the common reasons for this?
Low recovery after recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
The chosen solvent is too "good": If the product has high solubility in the solvent even at low temperatures, recovery will be poor. A solvent pair (a "good" solvent and a "poor" solvent) might be necessary to reduce the solubility upon cooling.
Troubleshooting Guides
Purification by Fractional Vacuum Distillation
Issue: Poor separation of impurities during distillation.
| Possible Cause | Troubleshooting Steps |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation. |
| Fluctuating vacuum. | Ensure all connections in the distillation apparatus are well-sealed. Use high-vacuum grease on all ground glass joints. A stable vacuum is essential for a consistent boiling point. |
| Impurities have very close boiling points. | Consider an alternative purification method like preparative chromatography for better resolution. |
Purification by Flash Chromatography
Issue: Co-elution of this compound with an impurity.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound. For aromatic nitriles, consider solvent systems like toluene/ethyl acetate (B1210297) in addition to the more common hexane (B92381)/ethyl acetate. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-10% of the mass of the silica (B1680970) gel. |
| Structurally similar impurities. | Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. If separation is still challenging, preparative HPLC may be required. |
Purification by Recrystallization
Issue: The product "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated above the melting point of the product. | Use a solvent with a lower boiling point. This allows the solution to cool to a lower temperature before saturation is reached. |
| High concentration of impurities. | Perform a preliminary purification step, such as an extraction or a quick filtration through a silica plug, to remove some of the impurities before attempting recrystallization. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Alternatively, add a seed crystal of pure this compound. |
| Inappropriate solvent. | Experiment with different solvents or a solvent pair. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then warm slightly to redissolve and cool slowly. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 131.17 g/mol |
| Boiling Point | 113 °C at 9 mmHg |
| Melting Point | -2 to -1 °C |
| Density | 1.001 g/mL at 25 °C |
Table 2: Purity of this compound After Various Purification Techniques (Illustrative)
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield | Common Impurities Removed |
| Fractional Vacuum Distillation | ~85% | >99% | ~75% | Benzyl cyanide, di-alkylated byproduct |
| Flash Chromatography | ~85% | >98% | ~80% | Polar impurities, benzyl isocyanide |
| Recrystallization | ~90% | >99% | ~65% | Less soluble impurities |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the initial impurity profile.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is effective for separating this compound from impurities with different boiling points.
-
Preparation: Dry the crude this compound over anhydrous magnesium sulfate, then filter.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly greased for a good vacuum seal.
-
Distillation:
-
Heat the distillation flask in a heating mantle.
-
Apply vacuum and slowly reduce the pressure.
-
Collect a small forerun fraction, which may contain lower-boiling impurities.
-
Collect the main fraction of this compound at a constant temperature and pressure (e.g., ~113 °C at 9 mmHg).
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
Protocol 2: Flash Column Chromatography
This technique is useful for separating impurities with different polarities.
-
Solvent System Selection: Determine an optimal solvent system using TLC. A common starting point for aromatic nitriles is a mixture of hexane and ethyl acetate. For this compound, a system of hexane/ethyl acetate (e.g., 7:3) has been shown to be effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with the initial solvent system. The polarity can be gradually increased (gradient elution) to elute the desired compound and any more polar impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This method is suitable for purifying solid or low-melting-point compounds from soluble impurities. Since this compound has a low melting point, this technique may be challenging but can be effective with the right solvent system.
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixed solvent system, such as ethanol/water, may be effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Slowly add the "poor" solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture and dry them under vacuum.
Mandatory Visualization
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for fractional vacuum distillation of this compound.
Stability of 3-Phenylpropionitrile under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-phenylpropionitrile under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound is susceptible to hydrolysis under both acidic and basic conditions, although it is relatively stable in neutral aqueous solutions at room temperature. The hydrolysis reaction is generally slow and requires elevated temperatures and the presence of a strong acid or base to proceed at a significant rate.[1][2]
Q2: What are the primary degradation products of this compound under acidic and basic conditions?
A2: Under both acidic and basic conditions, this compound hydrolyzes to form 3-phenylpropanoic acid as the final product. The reaction proceeds through an intermediate, 3-phenylpropanamide (B85529). In acidic hydrolysis, the final products are 3-phenylpropanoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used).[1][2][3] In basic hydrolysis, the sodium salt of 3-phenylpropanoic acid and ammonia (B1221849) gas are initially formed.[1][2] Subsequent acidification is required to obtain the free carboxylic acid.
Q3: Are there any potential side products to be aware of during forced degradation studies?
A3: Under harsh acidic or basic conditions and elevated temperatures, there is a potential for other reactions to occur, although the primary degradation pathway is hydrolysis. While specific side products for this compound are not extensively documented in the literature, general knowledge of organic reactions suggests that under very forcing conditions, reactions involving the benzene (B151609) ring (such as sulfonation in the presence of concentrated sulfuric acid) could theoretically occur. However, hydrolysis of the nitrile group is the most predominant reaction.
Q4: How do substituents on the phenyl ring affect the rate of hydrolysis of aromatic nitriles?
A4: Studies on substituted benzonitriles indicate that the effect of substituents on the rate of hydrolysis depends on the reaction conditions. In highly concentrated sulfuric acid, electron-withdrawing groups on the phenyl ring have been observed to accelerate the hydrolysis of benzonitriles.[4] Conversely, in less concentrated acid, both electron-donating and electron-withdrawing groups can influence the rate, suggesting a more complex interplay of electronic effects on the protonation and nucleophilic attack steps.[4]
Troubleshooting Guides
Issue 1: Slow or incomplete hydrolysis of this compound.
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Problem: The conversion of this compound to 3-phenylpropanoic acid is not proceeding to completion within the expected timeframe.
-
Troubleshooting Steps:
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Increase Temperature: The hydrolysis of nitriles is often slow at room temperature and typically requires heating under reflux.[1][2]
-
Increase Acid/Base Concentration: The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. Using a more concentrated acid (e.g., concentrated HCl or H₂SO₄) or a higher concentration of base (e.g., 2-5 M NaOH or KOH) can significantly increase the reaction rate.
-
Ensure Homogeneity: If the reaction mixture is biphasic, improving solubility by using a co-solvent that is miscible with both the aqueous phase and the organic substrate may enhance the reaction rate.
-
Extend Reaction Time: Nitrile hydrolysis can be a slow process. Monitor the reaction progress over a longer period to ensure it has reached completion.
-
Issue 2: Difficulty in isolating the 3-phenylpropanamide intermediate.
-
Problem: The goal is to isolate the intermediate amide, but the reaction proceeds directly to the carboxylic acid.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Use a lower temperature and a lower concentration of the acid or base. This will slow down the second step of the hydrolysis (amide to carboxylic acid) more significantly than the first step (nitrile to amide).
-
Careful Reaction Monitoring: Use an analytical technique like HPLC or TLC to monitor the formation of the amide and stop the reaction when its concentration is at a maximum, before significant conversion to the carboxylic acid occurs.
-
Alternative Methods: Consider using specific reagents that are known to hydrate (B1144303) nitriles to amides with higher selectivity, such as certain enzymatic methods or reactions involving hydrogen peroxide in basic conditions.
-
Quantitative Data Summary
| Condition | Acid/Base | Concentration | Temperature (°C) | Expected Rate | Reference |
| Acidic | H₂SO₄ | 10.0 M | 25 | Slow | [4] |
| H₂SO₄ | 18.2 M | 25 | Moderate | [4] | |
| HCl | Dilute | Reflux | Moderate to Fast | [1][2] | |
| Basic | NaOH | Dilute | Reflux | Moderate to Fast | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under acidic and basic stress conditions and to identify the major degradation products.
Materials:
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This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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HPLC system with UV detector
-
pH meter
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 9 mL of 1 M HCl.
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Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the aliquots with 1 M NaOH to pH 7 before HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 9 mL of 1 M NaOH.
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Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acidic degradation study.
-
Neutralize the aliquots with 1 M HCl to pH 7 before HPLC analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Product
Objective: To develop an HPLC method capable of separating and quantifying this compound from its primary degradation product, 3-phenylpropanoic acid.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).
-
Start with a lower concentration of acetonitrile and gradually increase it to elute the more non-polar components. A suggested starting point is 30% acetonitrile, increasing to 90% over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (where both the nitrile and the carboxylic acid have some absorbance).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and 3-phenylpropanoic acid in the mobile phase at known concentrations.
-
Sample Analysis: Inject the prepared standards and the samples from the forced degradation study.
-
Data Analysis: Identify the peaks based on the retention times of the standards. Quantify the amount of this compound remaining and the amount of 3-phenylpropanoic acid formed at each time point.
Visualizations
Caption: General hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for slow nitrile hydrolysis.
References
Troubleshooting incomplete conversion in 3-Phenylpropionitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenylpropionitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: My cyanoethylation reaction of phenylacetonitrile (B145931) to produce this compound is showing low conversion. What are the potential causes?
Several factors can contribute to low conversion in this reaction. Key areas to investigate include:
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Reaction Temperature: This reaction is typically exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions, such as the polymerization of acrylonitrile (B1666552). It is often beneficial to initiate the reaction at a lower temperature (e.g., 0-10 °C) and then allow it to warm to room temperature.
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Catalyst Concentration: The concentration of the base catalyst is crucial. Too little catalyst will result in a sluggish or incomplete reaction. Too much can lead to the formation of byproducts. It is advisable to screen a range of catalyst concentrations to find the optimal loading for your specific conditions.
-
Moisture: The presence of water can deactivate the base catalyst and hinder the reaction. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
-
Improper Stoichiometry: An incorrect ratio of phenylacetonitrile to acrylonitrile can lead to incomplete conversion of the limiting reagent or the formation of undesired byproducts. A slight excess of acrylonitrile is often used to drive the reaction to completion.
Q2: I am observing a significant amount of a solid byproduct in my this compound synthesis. What is it and how can I prevent it?
The formation of a solid byproduct is a common issue and is most likely due to the polymerization of acrylonitrile. This can be triggered by the base catalyst, especially at elevated temperatures or with high localized catalyst concentrations. To minimize polymerization, consider the following:
-
Controlled Addition: Add the acrylonitrile dropwise to the reaction mixture to maintain a low concentration at any given time.
-
Temperature Management: Maintain a controlled, lower reaction temperature.
-
Catalyst Choice and Concentration: Use the minimum effective concentration of the base catalyst.
Q3: My reduction of this compound to 3-phenylpropylamine (B116678) is incomplete. What should I check?
Incomplete reduction can be due to several factors, particularly when using catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) or chemical reductants (e.g., LiAlH₄):
-
Catalyst Activity: The catalyst may be old, poisoned, or of insufficient quantity. Ensure you are using a fresh, active catalyst at an appropriate loading. For catalytic hydrogenation, the catalyst-to-substrate ratio is a critical parameter to optimize.
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Hydrogen Pressure and Purity: For catalytic hydrogenation, ensure the hydrogen pressure is adequate and that the gas is of high purity.
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Solvent Choice: The solvent can significantly impact the reaction rate and selectivity. For catalytic hydrogenations, solvents like dichloromethane (B109758) have been shown to be effective.
-
Reaction Time and Temperature: The reaction may simply need more time to go to completion, or the temperature may need to be optimized. Monitor the reaction progress by TLC or GC.
-
Reagent Purity: For chemical reductions, ensure the purity and stoichiometry of the reducing agent are correct. Moisture can quench reagents like LiAlH₄.
Q4: I am attempting to hydrolyze this compound to 3-phenylpropionic acid, but the yield is low. What are the likely reasons?
Low yields in the hydrolysis of nitriles can be attributed to:
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Incomplete Hydrolysis: The hydrolysis of nitriles can be slow and may require prolonged reaction times and/or harsh conditions (strong acid or base and heat). The intermediate amide may be resistant to further hydrolysis. Monitor the reaction to ensure the disappearance of both the starting nitrile and the intermediate amide.[1]
-
Reaction Conditions: For acid-catalyzed hydrolysis, a mixture of a carboxylic acid (like acetic acid) and a strong mineral acid (like sulfuric acid) with heating is often effective. For base-catalyzed hydrolysis, a concentrated solution of a strong base like sodium hydroxide (B78521) with heating is typically used. The optimal conditions will depend on the specific substrate.
-
Product Loss During Workup: 3-Phenylpropionic acid is soluble in some organic solvents and in basic aqueous solutions (as the carboxylate salt). During workup, ensure complete extraction from the aqueous layer after acidification. Multiple extractions may be necessary to maximize recovery.
Data Summary
The following tables summarize quantitative data on the impact of various reaction parameters on the conversion and yield of reactions involving this compound.
Table 1: Effect of Reaction Temperature on the Hydrogenation of this compound to 3-Phenylpropylamine
| Temperature (°C) | Conversion (%) | Selectivity to 3-Phenylpropylamine (%) | Isolated Yield (%) |
| 30 | 24 | 27 | 7 |
| 50 | 50 | 22 | 11 |
| 80 | 76 | 26 | 20 |
Conditions: 10% Pd/C catalyst, dichloromethane/water solvent, NaH₂PO₄ and H₂SO₄ additives, 6 bar H₂, 7 hours.
Table 2: Effect of Catalyst Loading on the Hydrogenation of this compound to 3-Phenylpropylamine
| Catalyst/Substrate Ratio (g/g) | Conversion (%) | Selectivity to 3-Phenylpropylamine (%) | Isolated Yield (%) |
| 0.30 | 76 | 26 | 20 |
| 0.25 | Not Reported | Not Reported | 16 |
| 0.20 | Not Reported | Not Reported | 14 |
| 0.15 | Not Reported | Not Reported | 12 |
| 0.10 | Not Reported | 21 | 11 |
Conditions: 10% Pd/C catalyst, 80°C, dichloromethane/water solvent, NaH₂PO₄ and H₂SO₄ additives, 6 bar H₂, 7 hours.
Table 3: Effect of Solvent on the Hydrogenation of this compound
| Organic Solvent | Conversion (%) | Selectivity to 3-Phenylpropylamine (%) | Isolated Yield (%) |
| Dichloromethane | 76 | 26 | 20 |
| Toluene | 72 | 8 | 6 |
| Ethyl Acetate (B1210297) | 76 | 11 | 9 |
| tert-Butyl methyl ether | 78 | 8 | 7 |
Conditions: 10% Pd/C catalyst, 80°C, water/organic solvent mixture, NaH₂PO₄ and H₂SO₄ additives, 6 bar H₂, 7 hours.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyanoethylation of Phenylacetonitrile (Representative Protocol)
This protocol is a general representation and may require optimization for specific laboratory conditions.
Materials:
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Phenylacetonitrile
-
Acrylonitrile
-
Triton B (40% in methanol) or another suitable base
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Anhydrous solvent (e.g., acetonitrile (B52724) or tert-butanol)
-
Dilute aqueous acid (e.g., 1 M HCl) for quenching
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with phenylacetonitrile (1 equivalent) and the anhydrous solvent.
-
Add the base catalyst (e.g., 0.05-0.1 equivalents of Triton B) to the stirred solution.
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Add acrylonitrile (a slight excess, e.g., 1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding the dilute aqueous acid solution until the mixture is neutral.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation if necessary.
Protocol 2: Hydrolysis of this compound to 3-Phenylpropionic Acid (Acid-Catalyzed)
This protocol is based on the hydrolysis of a deuterated analog and may require optimization.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Water
-
Ether for extraction
-
Concentrated sodium hydroxide solution
-
6N Sulfuric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), glacial acetic acid, and a solution of concentrated sulfuric acid in water.
-
Heat the mixture to reflux for several hours (e.g., 4 hours).
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material and the intermediate amide.
-
After cooling, extract the reaction mixture with ether.
-
Wash the combined ether extracts with a concentrated sodium hydroxide solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous layer and acidify it to a low pH (e.g., pH=1) with 6N sulfuric acid.
-
The 3-phenylpropionic acid should precipitate as a solid.
-
Collect the solid product by suction filtration and wash with cold water.
-
Dry the product to obtain 3-phenylpropionic acid. A yield of around 92% has been reported for a similar substrate.[3]
Visualizations
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Key components and issues in this compound synthesis.
References
Identification of impurities in 3-Phenylpropionitrile synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylpropionitrile. The information is structured to directly address common challenges and inquiries related to impurity identification and control during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are the expected impurities for each?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound, each with a unique impurity profile.
-
Route 1: Hydrocyanation of Styrene (B11656): This method involves the addition of hydrogen cyanide (HCN) to styrene, typically catalyzed by a nickel complex. The main product is this compound, but a significant impurity is its regioisomer, 2-phenylpropionitrile.[1] Other potential impurities include unreacted styrene and residual catalyst.
-
Route 2: From Phenylacetic Acid: This is a two-step process. First, phenylacetic acid is reduced to 2-phenylethanol (B73330). The alcohol is then converted to a tosylate, which subsequently undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN) to yield this compound.[2] Potential impurities include unreacted 2-phenylethanol, 2-phenylethyl tosylate, and the corresponding isocyanide byproduct.
Q2: My synthesis resulted in a low yield of this compound. What are the common causes and how can I improve it?
A2: Low yields in organic synthesis can be attributed to several factors. Here are some common issues and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3] Extending the reaction time or adjusting the temperature may be necessary.
-
Side Reactions: The formation of byproducts, such as the isomeric 2-phenylpropionitrile in the hydrocyanation of styrene, can significantly reduce the yield of the desired product.[1] Optimizing reaction conditions, such as catalyst choice and temperature, can help minimize side reactions.
-
Loss of Product during Workup: Significant amounts of product can be lost during extraction, washing, and purification steps. To minimize these losses, ensure complete extraction by performing multiple extractions with the appropriate solvent.[3] Also, be careful during solvent removal, especially if the product is volatile.
-
Moisture or Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or air. Ensuring anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can be critical.
Q3: I have identified an unknown impurity in my this compound sample. How can I identify and quantify it?
A3: The identification and quantification of unknown impurities typically involve a combination of chromatographic and spectroscopic techniques.
-
Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. The mass spectrum of the impurity can be compared to spectral libraries for identification.[4]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For non-volatile impurities, LC-MS is the preferred method. It provides both retention time data and mass spectral information for identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the impurity, which is invaluable for its definitive identification.
-
-
Quantification:
-
GC or HPLC with a Standard: Once the impurity is identified and a reference standard is available, its concentration can be accurately determined by creating a calibration curve.
-
Quantitative NMR (qNMR): This technique allows for the quantification of impurities even without a reference standard, by comparing the integral of a signal from the impurity to that of a certified internal standard.
-
Troubleshooting Guides
Issue 1: Presence of 2-Phenylpropionitrile Impurity in Hydrocyanation of Styrene
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Problem: The final product contains a significant amount of the regioisomer 2-phenylpropionitrile.
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Cause: The hydrocyanation of styrene can lead to the formation of both the linear (this compound) and branched (2-phenylpropionitrile) products.[1] The regioselectivity is influenced by the catalyst system and reaction conditions.
-
Solution:
-
Catalyst Selection: The choice of ligand on the nickel catalyst can influence the regioselectivity. Experiment with different phosphine (B1218219) or phosphite (B83602) ligands to favor the formation of the linear product.
-
Temperature Control: Reaction temperature can affect the product ratio. A systematic study of the reaction at different temperatures is recommended to find the optimal condition for maximizing the yield of this compound.
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Purification: If the formation of the isomer cannot be completely suppressed, careful fractional distillation under reduced pressure or preparative chromatography can be used to separate the two isomers.
-
Issue 2: Unreacted Starting Material (2-Phenylethanol) in the Synthesis from Phenylacetic Acid
-
Problem: The final product is contaminated with unreacted 2-phenylethanol.
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Cause: The conversion of 2-phenylethanol to its tosylate may be incomplete, or the subsequent nucleophilic substitution with cyanide did not go to completion.
-
Solution:
-
Optimize Tosylation: Ensure an adequate excess of tosyl chloride and base (e.g., pyridine) is used. Monitor the reaction by TLC until all the 2-phenylethanol has been consumed.
-
Optimize Cyanation: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the tosylate back to the alcohol. The choice of solvent (e.g., DMSO, DMF) and temperature can also be critical for driving the reaction to completion.
-
Purification: Unreacted 2-phenylethanol can be removed by column chromatography or by washing the organic extract with water, as the alcohol has higher water solubility than the nitrile product.
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Synthetic Route | Potential Impurity | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Hydrocyanation of Styrene | 2-Phenylpropionitrile | 2-Phenylpropanenitrile | C₉H₉N | 131.17 |
| Unreacted Styrene | Ethenylbenzene | C₈H₈ | 104.15 | |
| From Phenylacetic Acid | 2-Phenylethanol | 2-Phenylethan-1-ol | C₈H₁₀O | 122.16 |
| 2-Phenylethyl tosylate | 2-Phenylethyl 4-methylbenzenesulfonate | C₁₅H₁₆O₃S | 276.35 | |
| Benzyl isocyanide | (Isocyanomethyl)benzene | C₈H₇N | 117.15 | |
| General | 3-Phenylpropionic acid | 3-Phenylpropanoic acid | C₉H₁₀O₂ | 150.17 |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling of this compound
This protocol provides a general method for the separation and identification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Inject 1 µL of the solution.
Protocol 2: HPLC Method for Purity Determination of this compound
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and its non-volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 10 mL of the initial mobile phase composition.
Mandatory Visualization
References
Preventing the formation of secondary and tertiary amines during 3-Phenylpropionitrile reduction
Welcome to the technical support center for the reduction of 3-phenylpropionitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-phenylpropylamine (B116678) while minimizing the formation of secondary and tertiary amine impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts of this compound reduction?
The primary and desired product of this compound reduction is 3-phenylpropylamine, a primary amine.[1][2] However, under certain conditions, the intermediate imine can react with the primary amine product, leading to the formation of secondary (di-(3-phenylpropyl)amine) and tertiary (tri-(3-phenylpropyl)amine) amines as byproducts.[1]
Q2: What are the common methods for reducing this compound?
Common methods for the reduction of this compound include catalytic hydrogenation and chemical hydride reduction.[1][2]
-
Catalytic Hydrogenation: This method employs a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), in the presence of hydrogen gas.[1][2] It is often considered a more economical and scalable method.[1]
-
Chemical Hydride Reduction: This approach utilizes reducing agents like Lithium Aluminum Hydride (LiAlH₄).[2][3][4] While effective, LiAlH₄ is a very strong reducing agent and requires careful handling in an inert, dry solvent like diethyl ether.[5][6] Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles.[2]
Q3: Why are secondary and tertiary amines formed during the reduction?
The formation of secondary and tertiary amines occurs through a series of reactions involving the intermediate imine formed during the reduction process. The initially formed primary amine can nucleophilically attack the imine intermediate, which after reduction leads to a secondary amine. This process can repeat to form a tertiary amine.[1]
Troubleshooting Guide
Issue: Significant formation of secondary and tertiary amine byproducts during catalytic hydrogenation.
This is a common issue in nitrile reductions.[7][8] The following strategies can be employed to suppress the formation of these byproducts:
-
Addition of Ammonia (B1221849): The presence of ammonia in the reaction mixture can help to minimize the formation of secondary and tertiary amines.[3][8] Ammonia competes with the primary amine product in reacting with the intermediate imine, thereby favoring the formation of the primary amine.
-
Use of Acidic Additives: In some catalytic systems, particularly with Pd/C, the addition of an acidic additive can be beneficial. The acid protonates the primary amine product, forming a salt that is less nucleophilic and less likely to react with the imine intermediate.[9]
-
Optimization of Reaction Conditions: Factors such as temperature, pressure, solvent, and catalyst choice play a crucial role.[1] Milder conditions are often preferred to enhance selectivity.
-
Catalyst Selection: Different catalysts exhibit varying selectivities. For instance, Raney Cobalt has been reported to yield high selectivity for primary amines, albeit sometimes with lower conversion rates compared to Raney Nickel.[10]
Issue: Low yield or incomplete conversion of this compound.
-
Catalyst Activity: Ensure the catalyst is active. Raney Nickel, for example, should be properly activated.[11] For Pd/C, ensure it has not been poisoned.
-
Reaction Conditions: Increase temperature or hydrogen pressure to improve the reaction rate, but be mindful that harsher conditions might decrease selectivity.[1]
-
Purity of Reagents: Ensure the starting material and solvent are pure, as impurities can inhibit the catalyst.
Experimental Protocols & Data
Catalytic Hydrogenation with Raney Nickel and Ammonia
This protocol is a general guideline for suppressing secondary amine formation.
Protocol:
-
To a high-pressure autoclave, add this compound and a solvent such as methanol (B129727).
-
Add a catalytic amount of activated Raney Nickel.
-
Introduce a solution of ammonia in methanol (e.g., 5% ammonia in methanol).[3]
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-40 bar).[7][12]
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) with stirring.[7][10][12]
-
Monitor the reaction progress by techniques such as GC or TLC.
-
After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
The product can be isolated by distillation or other purification methods.
Catalytic Hydrogenation with Pd/C and Acidic Additive
This method is particularly useful for achieving high selectivity with palladium catalysts.
Protocol:
-
In a suitable reactor, dissolve this compound in a solvent mixture of dichloromethane (B109758) and water.[9]
-
Add 10% Palladium on carbon (Pd/C) catalyst.[9]
-
Add an acidic additive such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and a small amount of sulfuric acid.[9]
-
Pressurize the reactor with hydrogen gas (e.g., 6 bar).[9]
-
Heat the mixture to a moderate temperature (e.g., 30-80 °C) with vigorous stirring.[9]
-
Monitor the reaction until the starting material is consumed.
-
After the reaction, filter the catalyst. The product will be in the aqueous phase as a salt.
-
Basify the aqueous layer and extract the primary amine with an organic solvent.
Quantitative Data Summary
The following table summarizes the effectiveness of different catalytic systems in the reduction of nitriles to primary amines.
| Catalyst System | Substrate | Temp (°C) | Pressure (bar) | Additive | Conversion (%) | Selectivity to Primary Amine (%) | Reference |
| Ni/NiO@C | Phenylacetonitrile | 120 | 10 | 2M NH₃ in MeOH | >99 | 98.25 | [7][12] |
| Raney Nickel | 3-(N,N-diethylamino)-propionitrile | 65 | 34.5 | None | 100 | 94 | [10] |
| Raney Cobalt | 3-(N,N-diethylamino)-propionitrile | 65 | 34.5 | None | 50 | >99 | [10] |
| 10% Pd/C | This compound | 80 | 6 | NaH₂PO₄ / H₂SO₄ | 95 | 99 | [9] |
Visual Guides
Reaction Pathway
Caption: Reaction pathway for the reduction of this compound.
Experimental Workflow for Byproduct Suppression
Caption: Workflow for selecting a byproduct suppression strategy.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. quora.com [quora.com]
- 7. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
Workup procedures to minimize product loss of 3-Phenylpropionitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing product loss during the workup of 3-Phenylpropionitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider during the workup of this compound to minimize loss?
A1: The most critical factors are preventing hydrolysis of the nitrile group, avoiding emulsion formation during extraction, and efficiently removing high-boiling point solvents. Nitriles can be sensitive to both acidic and basic conditions, especially at elevated temperatures, leading to the formation of 3-phenylpropionic acid or 3-phenylpropionamide as byproducts.[1][2]
Q2: How can I avoid hydrolysis of the nitrile group during workup?
A2: To prevent hydrolysis, it is crucial to perform aqueous washes under neutral or mildly acidic/basic conditions and at room temperature. Avoid prolonged contact with strong acids or bases, and refrain from heating the reaction mixture during the workup phase. If acidic or basic conditions are necessary to remove certain impurities, the exposure time should be minimized, and the mixture should be neutralized promptly.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials such as benzyl (B1604629) cyanide or benzyl chloride, and byproducts from side reactions. In reactions involving the alkylation of benzyl cyanide, a common byproduct is the di-alkylated product. If any water is present during the reaction, hydrolysis to phenylacetic acid can occur. Additionally, the starting benzyl cyanide may contain benzyl isocyanide as an impurity, which can be removed by washing with warm sulfuric acid.[1]
Q4: My product is dissolved in a high-boiling point solvent like DMF or DMSO. How can I effectively remove it?
A4: Removing high-boiling point solvents can be challenging. A common and effective method is to perform a liquid-liquid extraction by diluting the reaction mixture with a large volume of water and extracting the this compound with a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether.[3][4] Washing the organic layer multiple times with water or a dilute lithium chloride solution can help to remove residual DMF or DMSO.[4] Another technique is azeotropic distillation; for instance, adding toluene (B28343) and removing the toluene-DMF azeotrope under reduced pressure can be effective.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low product yield after extraction | 1. Incomplete extraction: this compound has some water solubility. 2. Hydrolysis of the nitrile: Exposure to strong acid or base during workup. 3. Emulsion formation: Leading to loss of product in the emulsion layer. | 1. Increase the number of extractions (3-4 times) with a suitable organic solvent. Use brine (saturated NaCl solution) in the final wash to "salt out" the product from the aqueous layer.[6] 2. Maintain neutral pH during aqueous washes and avoid heating. If an acidic or basic wash is necessary, keep the contact time short and perform the wash at a low temperature. 3. See the "Emulsion Formation" troubleshooting section below. |
| Emulsion formation during extraction | 1. Presence of polar, high molecular weight byproducts or starting materials. 2. Vigorous shaking of the separatory funnel. 3. High concentration of the crude product. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer.[7][8] 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Dilute the reaction mixture with more organic solvent. 4. If the emulsion persists, filter the entire mixture through a pad of Celite®.[7] |
| Product is contaminated with a high-boiling point solvent (e.g., DMF, DMSO) | 1. Insufficient washing of the organic layer. 2. Co-extraction of the polar solvent with the product. | 1. Wash the organic layer multiple times (at least 3-5 times) with a large volume of water or 5% aqueous LiCl solution.[4] 2. If the product is not heat-sensitive, remove the solvent under high vacuum using a rotary evaporator with a high-temperature water bath.[9][10] 3. Consider azeotropic distillation with a solvent like toluene.[5] |
| Presence of acidic impurities (e.g., 3-phenylpropionic acid) | Hydrolysis of the nitrile group during reaction or workup. | Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the acidic impurity into its water-soluble salt, which will be removed into the aqueous layer. |
| Difficulty in purifying the product by column chromatography | 1. Incorrect choice of eluent. 2. Co-elution of impurities with the product. | 1. Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate (e.g., 7:3 v/v).[7] The desired product should have an Rf value of approximately 0.3.[1] 2. If impurities co-elute, try a different solvent system or use gradient elution, starting with a less polar eluent and gradually increasing the polarity. |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Appearance | Clear colorless to light yellow liquid[11] |
| Boiling Point | 113 °C at 9 mmHg[7] |
| Melting Point | -2 to -1 °C[7] |
| Density | 1.001 g/mL at 25 °C[7] |
| Water Solubility | 1.68 g/L (calculated)[7] |
| Solubility in Organic Solvents | Soluble in ethanol, ether.[12] Miscible with other organic solvents.[10] |
Experimental Protocols
Protocol 1: General Extractive Workup
-
Quenching: Cool the reaction mixture to room temperature. If the reaction contains reactive reagents, quench them appropriately (e.g., by slowly adding water or a saturated ammonium (B1175870) chloride solution).
-
Solvent Addition: Dilute the quenched reaction mixture with a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether. Use a volume of solvent that is at least equal to the volume of the reaction mixture.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water and gently invert the funnel 10-15 times, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Repeat Washes (if necessary):
-
To remove acidic impurities, wash the organic layer with a saturated sodium bicarbonate solution.
-
To remove basic impurities, wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl).
-
Perform a final wash with brine (saturated NaCl solution) to help remove dissolved water from the organic layer.
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system for column chromatography using thin-layer chromatography (TLC). A common starting eluent is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3. A 7:3 hexane:ethyl acetate mixture has been reported to be effective.[7]
-
Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the eluent under reduced pressure to yield purified this compound.
Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield during this compound workup.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Purification [chem.rochester.edu]
- 3. This compound | 629-08-3 [chemicalbook.com]
- 4. 3-phenyl propionitrile, 645-59-0 [thegoodscentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Home Page [chem.ualberta.ca]
- 7. This compound | 645-59-0 [chemicalbook.com]
- 8. organic chemistry - How to convert phenylacetic acid to this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. This compound [chembk.com]
- 10. BENZYL CYANIDE - Ataman Kimya [atamanchemicals.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [nj-finechem.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Selective Hydrogenation of 3-Phenylpropionitrile
For researchers, scientists, and drug development professionals, the selective synthesis of primary amines is a critical transformation. The hydrogenation of 3-phenylpropionitrile to 3-phenylpropylamine, a valuable building block in pharmaceuticals, presents a key challenge in controlling selectivity to avoid the formation of secondary and tertiary amine byproducts. This guide provides an objective comparison of various catalytic systems for this reaction, supported by experimental data, to aid in the selection of the most effective catalyst for specific research and development needs.
Performance Comparison of Catalytic Systems
The selective hydrogenation of this compound has been explored using a variety of catalysts, with performance metrics such as conversion, selectivity, and yield being highly dependent on the catalyst type, support, and reaction conditions. Below is a summary of quantitative data for different catalytic systems.
| Catalyst | Support | Substrate | Conversion (%) | Selectivity to Primary Amine (%) | Yield (%) | Temperature (°C) | Pressure (bar) | Solvent | Additive | Reference |
| 10% Pd/C | Carbon | This compound | 76 | 26 | 20 | 80 | 6 | Dichloromethane/Water | NaH₂PO₄, H₂SO₄ | [1][2][3][4] |
| 10% Pd/C | Carbon | This compound | 46 | 48 | 22 | 30 | 6 | Dichloromethane/Water | NaH₂PO₄, H₂SO₄ | [2] |
| Raney-Ni | - | Cinnamonitrile (B126248) | 90-99 | 60-80 | - | 100 | 80 | Methanol | 14% NH₃ | [1][2] |
| Raney-Co | - | Cinnamonitrile | 90-99 | 60-80 | - | 100 | 80 | Methanol | 14% NH₃ | [1][2] |
| 1.8% Ru/SiO₂ | Silica | Cinnamonitrile* | 8 | 40 | - | 100 | 13 | Toluene | - | [2] |
| Co(acac)₃ | - | (Hetero)aromatic & Aliphatic Nitriles | High | High | - | - | - | - | Tris[2-(dicyclohexylphosphino)ethyl]phosphine | [5][6] |
| 5% Rh/Al₂O₃ | Alumina | Aromatic dinitriles | - | High | - | Mild | - | - | Ammonia | [7] |
*Note: Data for Cinnamonitrile (an unsaturated analogue of this compound) is included to provide insight into the potential performance of Raney-type catalysts, as direct quantitative data for this compound was limited in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key experiments cited in this guide.
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
A liquid-phase hydrogenation of this compound (PPN) was performed in a batch reactor.[2]
-
Catalyst: 1.5 g of 10% Pd/C (Selcat Q)
-
Substrate: 5.0 g (38.2 mmol) of this compound
-
Solvent: A biphasic mixture of 250 mL of water and 50 mL of dichloromethane.
-
Additives: 5.27 g (38.2 mmol) of NaH₂PO₄·H₂O and 3.82 g (38.2 mmol) of concentrated H₂SO₄.
-
Reaction Conditions: The reaction was carried out at a temperature of 80°C and a hydrogen pressure of 6 bar for 7 hours.
-
Analysis: The reaction progress and product distribution were monitored by gas chromatography.
Raney-Type Nickel and Cobalt Catalyzed Hydrogenation of a Related Substrate
The hydrogenation of cinnamonitrile, a structurally related unsaturated nitrile, was carried out under the following conditions.[1][2]
-
Catalyst: Raney-type Nickel or Cobalt.
-
Substrate: Cinnamonitrile.
-
Solvent: Methanol.
-
Additive: 14% Ammonia (NH₃).
-
Reaction Conditions: The reaction was performed at 100°C under a pressure of 80 bar.
Ruthenium on Silica (Ru/SiO₂) Catalyzed Hydrogenation of a Related Substrate
The hydrogenation of cinnamonitrile was also investigated using a supported ruthenium catalyst.[2]
-
Catalyst: 1.8% Ru/SiO₂.
-
Substrate: Cinnamonitrile.
-
Solvent: Toluene.
-
Reaction Conditions: The reaction was conducted at 100°C and a pressure of 13 bar.
Reaction Pathway and Byproduct Formation
The selective hydrogenation of this compound to the primary amine, 3-phenylpropylamine, proceeds through an imine intermediate. However, several side reactions can occur, leading to the formation of secondary and tertiary amines, as well as other byproducts. Understanding these pathways is crucial for optimizing reaction conditions to favor the desired product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous Catalytic Hydrogenation of this compound over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Hydrogenation of Nitriles to Primary Amines by using a Cobalt Phosphine Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Hydrogenation of Nitriles to Primary Amines by using a Cobalt Phosphine Catalyst. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Reactivity in Reduction Reactions: A Comparative Analysis of 3-Phenylpropionitrile and Benzonitrile
For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic routes and the prediction of reaction outcomes are critical. This guide provides an objective comparison of the reactivity of 3-phenylpropionitrile and benzonitrile (B105546) in common reduction reactions, supported by experimental data and detailed protocols. Understanding the subtle yet significant differences in their reactivity profiles can inform substrate choice and optimize reaction conditions for the synthesis of primary amines, which are crucial intermediates in pharmaceutical discovery.
The reduction of a nitrile functional group to a primary amine is a fundamental transformation in organic synthesis. The reactivity of the nitrile is influenced by its molecular environment, primarily by electronic and steric factors. This guide focuses on two structurally related nitriles: benzonitrile, an aromatic nitrile where the cyano group is directly attached to a benzene (B151609) ring, and this compound, an alkyl nitrile with a phenyl group separated from the cyano group by an ethyl chain. This structural difference leads to distinct reactivity patterns under various reduction conditions.
Electronic and Steric Effects on Reactivity
The key distinction between benzonitrile and this compound lies in the hybridization of the carbon atom adjacent to the cyano group and the resulting electronic effects. In benzonitrile, the sp-hybridized carbon of the nitrile is directly attached to an sp2-hybridized carbon of the aromatic ring. The phenyl group is electron-withdrawing through resonance, which can influence the electron density of the nitrile group. In contrast, this compound has an sp3-hybridized carbon adjacent to the cyano group, classifying it as an aliphatic nitrile. The phenyl group is electronically isolated from the nitrile by the ethyl spacer, exerting a weaker inductive effect.
Steric hindrance also plays a role. While the linear geometry of the nitrile group minimizes direct steric bulk, the proximity of the phenyl ring in benzonitrile can influence the approach of bulky reducing agents or the interaction with a catalyst surface differently than the more flexible 3-phenylpropyl group in this compound.
Comparative Performance in Reduction Reactions
The following sections detail the comparative reactivity of this compound and benzonitrile in three common reduction methods: catalytic hydrogenation, lithium aluminum hydride (LiAlH₄) reduction, and sodium borohydride (B1222165)/cobalt(II) chloride reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for nitrile reduction. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and selectivity.
| Substrate | Catalyst | Conditions | Conversion (%) | Primary Amine Yield (%) | Reference |
| Benzonitrile | 5 wt% Pd/C | 333 K, 4 barg H₂, 800 rpm | ~100 | ~40 (at 50% conversion, further hydrogenolysis to toluene) | [1] |
| This compound | 10% Pt/C | 30 °C, 6 bar H₂, dichloromethane/water, acidic additives | Complete | High (Specific yield not isolated but primary amine is the major product) | [2] |
Note: Direct comparison is challenging due to different catalysts and conditions reported in the literature. The data for benzonitrile shows significant hydrogenolysis of the initial product, benzylamine (B48309), to toluene, which is a common side reaction for aryl nitriles over palladium catalysts. Platinum catalysts, as used for this compound, can sometimes offer better selectivity to the primary amine.
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzonitrile | LiAlH₄ | THF, 0 °C to RT, 4 h | Benzylamine | Not specified, generally high | [3] |
| This compound | LiAlH₄ | THF, 0 °C to RT, 4 h | 3-Phenylpropylamine | Not specified, generally high | [3] |
Sodium Borohydride/Cobalt(II) Chloride Reduction
Sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce nitriles. However, in the presence of a transition metal salt like cobalt(II) chloride (CoCl₂), a more potent reducing species is formed in situ.
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzonitrile | NaBH₄/CoCl₂ | Methanol (B129727), RT | Benzylamine | 85 | [1] |
| This compound | NaBH₄/CoCl₂ | Methanol, RT | 3-Phenylpropylamine | High (expected, specific data not found) | [4] |
Note: The NaBH₄/CoCl₂ system is effective for the reduction of benzonitrile. While a specific yield for this compound using this exact system was not found in the searched literature, this method is generally applicable to both aromatic and aliphatic nitriles, and a high yield would be expected.
Experimental Protocols
General Procedure for Catalytic Hydrogenation of Benzonitrile
A 5% Pd/C catalyst is placed in a stirred autoclave. The autoclave is sealed and purged with nitrogen, followed by the introduction of a solution of benzonitrile in a suitable solvent (e.g., ethanol). The reactor is then pressurized with hydrogen to the desired pressure (e.g., 4 barg) and heated to the reaction temperature (e.g., 333 K) with vigorous stirring. The reaction progress is monitored by hydrogen uptake or by analyzing aliquots using gas chromatography. Upon completion, the reactor is cooled, depressurized, and the catalyst is filtered off. The solvent is removed under reduced pressure to yield the product mixture, which may contain benzylamine and toluene.[1]
General Procedure for LiAlH₄ Reduction of a Nitrile
To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, a solution of the nitrile (1 equivalent) in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to 0 °C and the excess LiAlH₄ is quenched by the sequential addition of water, 10% aqueous sodium hydroxide, and then more water. The resulting precipitate is removed by filtration through celite, and the filter cake is washed with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layer of the filtrate is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the primary amine.[3]
General Procedure for NaBH₄/CoCl₂ Reduction of Benzonitrile
To a solution of benzonitrile in methanol at room temperature, cobalt(II) chloride is added. Sodium borohydride is then added portion-wise, leading to the formation of a black precipitate and gas evolution. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield benzylamine.[1]
Conclusion
Both this compound and benzonitrile can be effectively reduced to their corresponding primary amines using common reduction methods. However, their reactivity profiles show notable differences, particularly in catalytic hydrogenation, where benzonitrile is more susceptible to over-reduction (hydrogenolysis) to toluene, especially with palladium catalysts. This is a critical consideration for process development where high selectivity to the primary amine is desired. For reductions with strong hydride reagents like LiAlH₄, both substrates are expected to react readily with high yields. The NaBH₄/CoCl₂ system also provides a milder alternative for the reduction of both types of nitriles. The choice of the optimal reduction method will depend on the specific requirements of the synthesis, including functional group tolerance, desired selectivity, and process safety considerations.
References
A Comparative Guide to the Validation of HPLC Methods for Purity Analysis of 3-Phenylpropionitrile
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Phenylpropionitrile against an alternative Gas Chromatography (GC) method. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity determination of this compound. Detailed experimental protocols and supporting data are presented to facilitate method implementation and comparison.
Analytical Methodologies: HPLC vs. GC
For the purity assessment of this compound, a versatile intermediate in organic synthesis, two primary chromatographic techniques are highly suitable: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC).
-
RP-HPLC is a powerful technique for separating compounds based on their polarity. It is highly sensitive and offers robust quantification, making it a staple in pharmaceutical quality control.
-
Gas Chromatography , particularly with a Flame Ionization Detector (GC-FID), is an excellent alternative for volatile and thermally stable compounds like this compound. It is known for its high resolution and sensitivity.
This guide will focus on a validated RP-HPLC method and compare its performance characteristics with a standard GC-FID method.
Experimental Protocols
Proposed RP-HPLC Method
A reversed-phase HPLC method was developed and validated for the determination of the purity of this compound and its potential impurities.
Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to create a 1000 µg/mL stock solution. Further dilute 1 mL of this stock solution to 10 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample solution using the same procedure as the standard solution.
HPLC Method Validation Protocol
The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of potential impurities was determined by injecting a blank (mobile phase), the standard solution, and the sample solution to check for any interfering peaks at the retention time of this compound.
-
Linearity: The linearity was established by preparing and analyzing five solutions of this compound at concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by performing a recovery study. A known amount of this compound reference standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess inter-day variability. The %RSD was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Alternative GC-FID Method
Gas Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| GC System | Agilent 8890 GC System or equivalent |
| Column | HP-5, 30 m x 0.32 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min |
| Injection Volume | 1 µL (Split ratio 50:1) |
Solution Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Dichloromethane.
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from the HPLC method validation and a comparison with the GC method.
HPLC Method Validation Data
Table 1: Linearity Data
| Concentration (µg/mL) | Average Peak Area |
|---|---|
| 50 | 1,245,830 |
| 75 | 1,870,250 |
| 100 | 2,498,500 |
| 125 | 3,120,600 |
| 150 | 3,745,900 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.8 | 100.8% |
| 120% | 120 | 119.2 | 99.3% |
| Average Recovery | | | 99.8% |
Table 3: Precision Data
| Precision Type | % RSD of Peak Area |
|---|---|
| Repeatability (Intra-day) | 0.45% |
| Intermediate Precision (Inter-day) | 0.82% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
Method Performance Comparison
Table 5: Comparison of HPLC and GC Methods
| Parameter | RP-HPLC Method | GC-FID Method |
|---|---|---|
| Principle | Separation based on polarity | Separation based on volatility/boiling point |
| Run Time | 15 minutes | ~17 minutes |
| Sensitivity | High (LOQ = 0.45 µg/mL) | Very High |
| Sample Preparation | Simple dilution | Simple dilution |
| Typical Purity Result | 99.5% (by area normalization) | 99.6% (by area normalization) |
| Advantages | Robust, widely applicable, good for non-volatile impurities | High resolution, ideal for volatile compounds |
| Disadvantages | Higher solvent consumption | Requires analyte to be thermally stable |
Mandatory Visualization
The logical workflow for the validation of the HPLC method is depicted in the following diagram.
Caption: Logical workflow for HPLC method validation.
Conclusion and Recommendations
Both the validated RP-HPLC method and the GC-FID method are suitable for the purity analysis of this compound, each offering distinct advantages.
-
The RP-HPLC method demonstrated excellent linearity, accuracy, and precision, making it a highly reliable and robust method for routine quality control. Its high sensitivity allows for the accurate quantitation of trace impurities.
-
The GC-FID method serves as an excellent orthogonal technique for purity confirmation. Given the volatile nature of this compound, GC provides high efficiency and resolution.
Recommendations:
-
For routine quality control and purity testing in a pharmaceutical or regulated environment, the validated RP-HPLC method is recommended due to its robustness and comprehensive validation.
-
The GC-FID method is recommended as a complementary technique for impurity profiling, especially for identifying volatile impurities, or as a primary method in environments where GC is the standard instrumentation for such analyses.
Employing orthogonal methods like HPLC and GC provides a more complete and reliable assessment of a compound's purity profile.
A Comparative Analysis of the Biological Activities of 3-Phenylpropionitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to extensive investigation into various chemical scaffolds, with 3-phenylpropionitrile and its derivatives emerging as a promising class of compounds. These molecules, characterized by a phenyl group attached to a propionitrile (B127096) backbone, have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides a comparative overview of the biological potency of various this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid in future drug discovery and development efforts.
Antimicrobial Activity
Several derivatives of this compound and related structures have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.
Table 1: Comparative Antimicrobial Activity (MIC µg/mL) of 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives
| Compound | S. aureus | E. coli | K. pneumoniae | C. albicans |
| Compound 3 | 16 | >64 | 16 | 32 |
| Compound 4 | 16 | 64 | 16 | 32 |
| Compound 5 | 16 | >64 | 16 | 32 |
| Compound 6 | 16 | >64 | 16 | 32 |
| Compound 15 | 16 | 32 | 16 | 16 |
| Compound 17 | 16 | 32 | 14 | 16 |
| Compound 18 | 16 | 32 | 16 | 16 |
| Standard Drugs | 14-16 | 14-16 | 14-16 | 14-16 |
Source: Data compiled from in vitro serial dilution method studies.[1]
The data indicates that several synthesized 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives exhibit potent antimicrobial activity, with MIC values comparable to standard drugs against certain strains.[1] Notably, compounds 15, 17, and 18 showed broad-spectrum activity against the tested bacteria and fungi.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Serial Dilution Method)
The antimicrobial activity of the compounds was determined using the serial dilution method.[1]
-
Preparation of Test Compounds: Stock solutions of the synthesized derivatives were prepared in a suitable solvent (e.g., DMSO).
-
Culture Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized cell density.
-
Serial Dilution: A series of twofold dilutions of each compound were prepared in a 96-well microtiter plate containing the culture medium.
-
Inoculation: Each well was inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory potential of phenylpropanoid derivatives has been a significant area of research. One study investigated a pyrrole (B145914) derivative of 3-phenylpropanoic acid, compound 3f, for its anti-inflammatory and immunomodulatory effects.[2][3][4]
Table 2: Anti-inflammatory Effect of Compound 3f in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 2h (Single Dose) | Paw Edema Inhibition (%) at 4h (14-Day Treatment) |
| Control | - | 0 | 0 |
| Compound 3f | 10 | - | Significant Inhibition (p < 0.001) |
| Compound 3f | 20 | Significant Inhibition (p = 0.001) | Significant Inhibition (p < 0.001) |
| Compound 3f | 40 | - | Significant Inhibition (p < 0.001) |
| Diclofenac | 25 | - | 7.7 ± 1.3% edema |
Source: Data from a carrageenan-induced paw edema model in Wistar rats.[2][3][4]
Compound 3f demonstrated potent anti-inflammatory activity, particularly after repeated administration, by significantly reducing paw edema.[2][3] Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α and increased the anti-inflammatory cytokine TGF-β1.[2][3] This suggests an immunomodulatory mechanism of action.[2][3]
Experimental Protocol: Carrageenan-Induced Paw Edema
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in Wistar rats.[2][4]
-
Animal Grouping: Rats were randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., compound 3f) or a reference drug (e.g., diclofenac) was administered intraperitoneally at specified doses.[2][4]
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan was injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: Paw volume was measured using a plethysmometer at various time points (e.g., 2, 3, and 4 hours) after carrageenan injection.[2]
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema was calculated by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathway: NF-κB in Inflammation
Phenylpropanoid derivatives often exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory compounds.
Anticancer Activity
The cytotoxic effects of phenylpropiophenone derivatives, which are structurally related to this compound, have been evaluated against various cancer cell lines.[5][6] The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 3: Anticancer Activity (IC50 in µM) of Phenylpropiophenone Derivatives
| Compound | HeLa (Cervical) | Fem-X (Melanoma) | PC-3 (Prostate) | MCF-7 (Breast) | LS174 (Colon) | K562 (Leukemia) |
| Derivative 1 | >100 | 85.3 | 45.2 | >100 | >100 | >100 |
| Derivative 2 | 65.4 | 43.1 | 22.8 | 78.5 | 92.3 | 55.6 |
| Derivative 3 | 33.7 | 21.9 | 11.5 | 44.2 | 58.1 | 28.9 |
| Derivative 4 | 15.8 | 9.7 | 5.2 | 20.1 | 25.4 | 12.7 |
Source: Data from a study on the synthesis and biological evaluation of phenylpropiophenone derivatives.[5][6]
The results highlight that the anticancer activity of these derivatives is influenced by their specific chemical structures, with some compounds showing significant cytotoxicity against a range of cancer cell lines.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Experimental Workflow: High-Throughput Screening for Anticancer Agents
The discovery of novel anticancer compounds often involves a high-throughput screening (HTS) process.
Caption: A typical workflow for high-throughput screening of anticancer compounds.
Conclusion
This comparative guide highlights the significant and diverse biological activities of this compound derivatives and related compounds. The presented data underscores their potential as lead structures for the development of new antimicrobial, anti-inflammatory, and anticancer agents. The detailed experimental protocols and workflow diagrams provide a valuable resource for researchers in the field, facilitating the design and execution of further studies to explore the full therapeutic potential of this versatile chemical scaffold. Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these derivatives for specific biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating 3-Phenylpropionitrile and Its Isomers
A comprehensive analysis of the spectroscopic signatures of 3-Phenylpropionitrile and its structural isomers, 2-Phenylpropionitrile and Benzyl Cyanide, provides a clear roadmap for their unambiguous identification. This guide delves into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in drug development.
The subtle shifts in chemical structure between this compound, 2-Phenylpropionitrile, and Benzyl Cyanide give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for reaction monitoring, quality control, and the characterization of novel compounds. This guide presents a side-by-side comparison of their key spectral features, supported by detailed experimental protocols for data acquisition.
At a Glance: Key Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.35 - 7.20 | m | 5H | Aromatic protons |
| 2.95 | t | 2H | -CH₂-Ph | |
| 2.60 | t | 2H | -CH₂-CN | |
| 2-Phenylpropionitrile | 7.40 - 7.25 | m | 5H | Aromatic protons |
| 3.85 | q | 1H | -CH(Ph)-CN | |
| 1.60 | d | 3H | -CH₃ | |
| Benzyl Cyanide | 7.45 - 7.30 | m | 5H | Aromatic protons |
| 3.70 | s | 2H | -CH₂-CN |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 140.1, 128.8, 128.6, 126.9 | Aromatic carbons |
| 119.5 | -CN | |
| 31.8 | -CH₂-Ph | |
| 19.4 | -CH₂-CN | |
| 2-Phenylpropionitrile | 137.5, 129.2, 127.9, 127.0 | Aromatic carbons |
| 121.2 | -CN | |
| 31.5 | -CH(Ph)-CN | |
| 21.1 | -CH₃ | |
| Benzyl Cyanide | 131.5, 129.1, 128.0, 127.5 | Aromatic carbons |
| 117.9 | -CN | |
| 23.6 | -CH₂-CN |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C≡N) | ν(C-H, aromatic) | ν(C-H, aliphatic) |
| This compound | ~2245 | ~3030 | ~2930, ~2860 |
| 2-Phenylpropionitrile | ~2240 | ~3030 | ~2980, ~2940 |
| Benzyl Cyanide | ~2250 | ~3030 | ~2920 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 131 | 104, 91, 77 |
| 2-Phenylpropionitrile | 131 | 116, 91, 77 |
| Benzyl Cyanide | 117 | 91, 65 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the nitrile compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in methanol (B129727) was introduced into the mass spectrometer via a direct injection port or through a gas chromatograph (GC) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Detection: The separated ions were detected, and a mass spectrum was generated by plotting the relative abundance of ions as a function of their m/z ratio.
Visualizing the Comparison
The following diagram illustrates the relationship between the isomers and the spectroscopic techniques used for their differentiation.
Caption: Isomer Differentiation via Spectroscopy.
A Comparative Guide to the Cross-Validation of GC-MS and HPLC for 3-Phenylpropionitrile Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
The precise and accurate quantification of chemical intermediates is a cornerstone of robust drug development and chemical research. 3-Phenylpropionitrile, a key building block in the synthesis of various pharmaceuticals, demands reliable analytical methods for its characterization and quality control. This guide provides a comprehensive cross-validation of two of the most powerful and prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide collates established analytical principles and performance data from analogous compounds to present a robust framework for method selection, development, and validation. The information herein is designed to equip researchers with the necessary details to implement either methodology and to understand the relative strengths and weaknesses of each approach.
At a Glance: Performance Comparison
The choice between GC-MS and HPLC for the quantification of this compound hinges on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and throughput needs. GC-MS is often favored for its high specificity, while HPLC is a versatile and widely accessible technique.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid stationary phase, with detection by mass-to-charge ratio. |
| Analyte Volatility | Well-suited for compounds of varying volatility, including those that are non-volatile or thermally labile. | Requires the analyte to be volatile and thermally stable. This compound is amenable to this technique. |
| Derivatization | Not generally required for this compound. | Not typically necessary for this compound, but may be used to enhance sensitivity in some applications. |
| Selectivity | Good, dependent on chromatographic resolution. | Excellent, with mass spectrometry providing definitive identification based on mass fragmentation patterns. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times. | Can be lower due to potentially longer cycle times. |
| Instrumentation Cost | Typically lower initial investment and operational costs. | Generally higher due to the inclusion of a mass spectrometer. |
Quantitative Data Summary
The following table summarizes the typical validation parameters that can be expected when developing and validating HPLC and GC-MS methods for the quantification of this compound. These values are based on performance characteristics observed for structurally related aromatic nitriles and similar small molecules.[1]
| Validation Parameter | HPLC-UV (Representative Data) | GC-MS (Representative Data) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols serve as a robust starting point for laboratory implementation and can be further optimized as needed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method describes a reversed-phase HPLC approach for the quantification of this compound.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, where the nitrile and phenyl groups exhibit absorbance.[3]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters to Assess:
-
Specificity: Assessed by analyzing a blank and a placebo sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Determined by a series of at least five concentrations across the specified range.[4]
-
Precision: Evaluated through repeatability (replicate injections of the same sample) and intermediate precision (analysis on different days or by different analysts).[4]
-
Accuracy: Measured by the recovery of known amounts of this compound spiked into a placebo matrix.[5]
-
LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details a typical GC-MS method for the direct analysis of the volatile this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to handle potentially high concentrations and ensure sharp peaks.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Final hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 131, 104, 91).
-
3. Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a volatile solvent such as ethyl acetate (B1210297) to obtain a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the same solvent to concentrations ranging from 0.01 to 50 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the chosen solvent and dilute to a final concentration within the calibration range.
4. Validation Parameters to Assess:
-
Validation parameters are assessed similarly to the HPLC method. Specificity is further enhanced by the unique mass spectrum of this compound, which provides a higher degree of confidence in peak identification.[6]
Visualizing the Workflow and Logic
To better understand the processes involved in a cross-validation study, the following diagrams illustrate the experimental workflow and the logical framework for comparing the two analytical methods.
References
Efficacy of 3-Phenylpropionitrile-Derived Compounds as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Compounds derived from the 3-phenylpropionitrile scaffold have emerged as a promising area of investigation due to their structural versatility and potential to interact with a variety of enzymatic targets. This guide provides a comparative overview of the efficacy of these compounds, supported by available experimental data and detailed methodologies for key enzymatic assays.
Comparative Efficacy of this compound Derivatives
While broad comparative studies across multiple enzyme families for a wide range of this compound derivatives are limited in publicly available literature, specific examples highlight their potential. One notable study investigated a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share a core structural similarity, as selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain.
The inhibitory activities of these compounds against COX-1 and COX-2 were determined, and their selectivity for COX-2 was established. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their potency.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4a | 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one | >100 | 0.08 | >1250 |
| 4g | 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one | >100 | 0.07 | >1428 |
| 4h | 3-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one | >100 | 0.07 | >1428 |
| Celecoxib | (Reference Drug) | 50 | 0.05 | 1000 |
Data synthesized from a study on selective COX-2 inhibitors.
Among the tested compounds, 4g and 4h demonstrated the most potent inhibition of COX-2, with IC50 values of 0.07 µM, comparable to the reference drug Celecoxib.[1] All synthesized compounds in this series showed high selectivity for COX-2 over COX-1.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are methodologies for key enzyme inhibition assays relevant to the screening of this compound-derived compounds.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the inhibition of COX-1 and COX-2 by monitoring the fluorescence of a probe that reacts with prostaglandin (B15479496) G2, a product of the COX-catalyzed reaction.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Human recombinant COX-1 and COX-2 enzymes
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to the desired test concentrations in COX Assay Buffer.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
80 µL of Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor).
-
10 µL of the diluted test compound or reference inhibitor. For the enzyme control (100% activity), add 10 µL of Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of the respective diluted COX-1 or COX-2 enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to each well using a multichannel pipette.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate with Inhibitor) / Rate of Enzyme Control] x 100
-
IC50 Determination: Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay quantifies the activity of MAO-A and MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the deamination of a monoamine substrate. H₂O₂ reacts with a fluorogenic probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.
Materials:
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well black opaque microplate
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO and make serial dilutions in MAO Assay Buffer.
-
Enzyme and Inhibitor Incubation: In each well, add:
-
45 µL of the diluted sample (containing the respective MAO enzyme).
-
5 µL of the diluted test compound or reference inhibitor. For the control, add 5 µL of Assay Buffer.
-
Incubate for at least 10 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Working Reagent Preparation: Prepare a working reagent containing MAO Assay Buffer, the appropriate substrate, the fluorogenic probe, and HRP.
-
Reaction Initiation: Add 50 µL of the Working Reagent to each well.
-
Incubation: Incubate the plate for 20 minutes in the dark at room temperature.
-
Measurement: Read the fluorescence intensity at the appropriate wavelengths (e.g., λex = 530 nm and λem = 585 nm for Amplex® Red).
-
Data Analysis: Calculate the percent inhibition as described for the COX assay and determine the IC50 values.
Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)
This assay measures AChE activity by detecting the product of acetylthiocholine (B1193921) hydrolysis, thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.
Materials:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATChI) substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well clear microplate
-
Microplate reader (absorbance)
Procedure:
-
Preparation: Prepare stock solutions and serial dilutions of the test compounds in phosphate buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Plate Setup: In each well, add:
-
25 µL of phosphate buffer.
-
25 µL of the diluted test compound or reference inhibitor. For the control (no inhibition), add 25 µL of buffer.
-
25 µL of the AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATChI substrate solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.
-
Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each well. Calculate the percent inhibition and IC50 values as previously described.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the research process, the following diagrams illustrate a typical experimental workflow for screening enzyme inhibitors and a simplified signaling pathway where an inhibited enzyme might play a role.
References
Unraveling the Environmental Journey of Nitriles: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the environmental fate of nitrile-containing compounds is paramount for assessing their ecological impact and ensuring regulatory compliance. This guide provides a comparative analysis of the key environmental degradation and transport processes for different classes of nitriles, supported by experimental data and detailed methodologies.
Nitriles, organic compounds featuring a carbon-nitrogen triple bond (-C≡N), are integral to numerous industrial processes and pharmaceutical products. Their environmental persistence and potential for transformation are governed by a complex interplay of biotic and abiotic factors. This analysis delves into the primary fate processes of biodegradation, hydrolysis, photolysis, and soil sorption, highlighting the structural characteristics that influence the environmental behavior of these molecules.
Comparative Environmental Fate Parameters of Selected Nitriles
The environmental fate of nitriles is significantly influenced by their chemical structure, particularly whether they are aliphatic or aromatic, and the presence of other functional groups or steric hindrance. The following tables summarize key quantitative data for representative nitriles.
| Compound | Structure | Type | Biodegradation Half-Life (t½) | Conditions | Reference |
| Acetonitrile (B52724) | CH₃CN | Aliphatic | 2 - 20 days (water) | Adapted microbial populations | [1] |
| Slower with non-adapted microbes | Soil and water | [1] | |||
| Acrylonitrile (B1666552) | CH₂=CHCN | Unsaturated Aliphatic | 3.885 hours (wastewater) | Mixed culture of microorganisms | [2] |
| Benzonitrile (B105546) | C₆H₅CN | Aromatic | Slower than aliphatic nitriles | Adapted activated sludge | [3] |
| Half-life of 157 days to no degradation (dichlobenil, a substituted benzonitrile) | Subsurface deposits | [4] |
Table 1: Biodegradation of Selected Nitriles. The rate of biodegradation can vary significantly depending on the microbial community and environmental conditions.
| Compound | pH | Temperature (°C) | Hydrolysis Half-Life (t½) | Reference |
| Acetonitrile | Acidic/Alkaline | Elevated | Hydrolysis is generally slow at neutral pH and ambient temperature but is accelerated by acidic or alkaline conditions and heat. | [5][6] |
| Benzonitrile | Acidic/Alkaline | Elevated | Similar to aliphatic nitriles, hydrolysis is significant only under strong acidic or alkaline conditions and elevated temperatures. | [7][8] |
Table 2: Hydrolysis of Selected Nitriles. Abiotic hydrolysis is generally not a primary degradation pathway for simple nitriles under typical environmental conditions.
| Compound | Environmental Compartment | Photodegradation Half-Life (t½) | Notes | Reference |
| Acetonitrile | Atmosphere | 610 days (reaction with hydroxyl radicals) | Does not absorb light >290 nm, so direct photolysis is not expected to be a significant fate process. | [1][9] |
| Benzonitrile | Water | Potentially significant | Aromatic nitriles can absorb environmentally relevant wavelengths of light, making direct photolysis a more probable degradation pathway compared to aliphatic nitriles. | [10] |
Table 3: Photodegradation of Selected Nitriles. The potential for photodegradation is largely dependent on the molecule's ability to absorb sunlight.
| Compound | Log Koc | Mobility in Soil | Reference |
| Acetonitrile | 0.34 | Very High | [1][9] |
| Benzonitrile | 1.12 | High | [11] |
Table 4: Soil Sorption Coefficients of Selected Nitriles. The organic carbon-water (B12546825) partitioning coefficient (Koc) indicates the tendency of a chemical to be adsorbed by soil and sediment. Lower values suggest higher mobility.
Key Environmental Fate Processes
Biodegradation: The Primary Degradation Pathway
Microbial degradation is the most significant process governing the environmental fate of many nitriles.[10] Microorganisms, particularly bacteria from genera such as Pseudomonas and Rhodococcus, have evolved enzymatic machinery to utilize nitriles as a source of carbon and nitrogen.[10] Two primary enzymatic pathways are responsible for nitrile biodegradation:
-
Nitrilase-mediated pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile to a carboxylic acid and ammonia (B1221849).[12][13]
-
Nitrile hydratase-amidase pathway: In a two-step process, nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.[12][13]
The prevalence of each pathway can depend on the specific nitrile and the microbial species involved. For instance, the biodegradation of acetonitrile and acrylonitrile often proceeds through the nitrile hydratase-amidase pathway, while benzonitrile can be degraded via the nitrilase pathway.[3]
Abiotic Degradation: Hydrolysis and Photolysis
While generally less significant than biodegradation, abiotic processes can contribute to the transformation of nitriles in the environment.
-
Hydrolysis: The carbon-nitrogen triple bond in nitriles is susceptible to hydrolysis, which is the breakdown of a compound by reaction with water.[8] However, this process is typically very slow under neutral environmental pH conditions.[10] The rate of hydrolysis can be significantly increased under strong acidic or alkaline conditions and at higher temperatures.[5][6] Steric hindrance near the nitrile group can further decrease the hydrolysis rate.[10]
-
Photolysis: Photolysis, or degradation by light, can be an important environmental fate process for compounds that can absorb light at wavelengths present in sunlight (>290 nm).[10] Aliphatic nitriles generally do not absorb light in this range and are therefore not susceptible to direct photolysis.[1] In contrast, aromatic nitriles can absorb environmentally relevant wavelengths, making photolysis a more plausible degradation pathway.[10]
Environmental Transport: Soil Sorption and Mobility
The mobility of nitriles in the environment is largely determined by their tendency to adsorb to soil and sediment particles. This is quantified by the soil sorption coefficient (Koc), which measures the partitioning of a chemical between organic carbon in the soil and the soil water.[14][15] Nitriles with low Koc values, such as acetonitrile, are weakly adsorbed and therefore highly mobile in soil, with the potential to leach into groundwater.[1][9] Aromatic nitriles, like benzonitrile, tend to have slightly higher Koc values, indicating a greater affinity for soil organic matter and consequently lower mobility.[11]
Experimental Protocols
Standardized methodologies are crucial for generating reliable and comparable data on the environmental fate of chemicals. The following sections outline the key principles of standard experimental protocols, primarily based on the OECD Guidelines for the Testing of Chemicals.
Biodegradation Testing (Following OECD Guideline 301)
The OECD 301 guideline provides a suite of methods for assessing the "ready biodegradability" of chemicals in an aerobic aqueous medium.[16][17][18][19]
Principle: A small amount of the test nitrile is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days. Biodegradation is monitored by measuring parameters such as the decrease in dissolved organic carbon (DOC), oxygen consumption, or the evolution of carbon dioxide.
Key Experimental Steps:
-
Preparation of Test Solution: The nitrile is dissolved in a mineral medium at a concentration typically between 2 and 100 mg/L.
-
Inoculum: An inoculum of mixed microorganisms, usually from the effluent of a wastewater treatment plant, is prepared and added to the test solution.
-
Incubation: The test flasks, along with control flasks (inoculum only) and reference flasks (inoculum plus a readily biodegradable reference compound), are incubated at a constant temperature (e.g., 20-25°C) with shaking.
-
Analysis: Samples are taken at regular intervals to measure the chosen parameter (DOC, O₂, or CO₂).
-
Data Interpretation: The percentage of biodegradation is calculated by comparing the measured parameter in the test flasks to the theoretical maximum, corrected for the control flasks. A compound is considered "readily biodegradable" if it reaches a pass level (e.g., >60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test.
Hydrolysis Testing (Following OECD Guideline 111)
This guideline details a procedure to determine the rate of abiotic hydrolysis of chemicals as a function of pH.[20][21][22][23][24]
Principle: The test substance is incubated in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.
Key Experimental Steps:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared for the desired pH values.
-
Test Substance Addition: The nitrile is added to the buffer solutions at a concentration that is low enough to ensure it remains in solution.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).
-
Sampling and Analysis: Aliquots are withdrawn at various time points and analyzed for the concentration of the parent nitrile using a suitable analytical method (e.g., HPLC, GC).
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the nitrile against time. The half-life (t½) at each pH is then calculated from the pseudo-first-order rate constant.
Photolysis Testing (Following OECD Guideline 316)
This guideline describes a method for determining the direct phototransformation of chemicals in water.[25][26][27][28][29]
Principle: An aqueous solution of the test chemical is irradiated with a light source that simulates natural sunlight. The concentration of the chemical is monitored over time to determine the rate of direct photolysis.
Key Experimental Steps:
-
Preparation of Test Solution: The nitrile is dissolved in purified water, often buffered, at a known concentration.
-
Irradiation: The test solution is exposed to a light source (e.g., a xenon arc lamp with filters) that provides a spectrum similar to that of natural sunlight. Control samples are kept in the dark to account for any non-photolytic degradation.
-
Temperature Control: The temperature of the samples is maintained at a constant value throughout the experiment.
-
Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals and analyzed for the concentration of the parent nitrile.
-
Data Analysis: The rate of photolysis is determined from the decrease in concentration of the nitrile in the irradiated samples, corrected for any degradation in the dark controls. The quantum yield, a measure of the efficiency of the photochemical process, can also be calculated.
Visualizing Environmental Fate Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visualization of the complex processes involved in the environmental fate of nitriles.
Caption: Major enzymatic pathways for the biodegradation of nitriles.
References
- 1. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. benchchem.com [benchchem.com]
- 11. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 14. chemsafetypro.com [chemsafetypro.com]
- 15. log KOC - ECETOC [ecetoc.org]
- 16. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 17. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 18. eurolab.net [eurolab.net]
- 19. oecd.org [oecd.org]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 22. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 23. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 24. oecd.org [oecd.org]
- 25. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 29. catalog.labcorp.com [catalog.labcorp.com]
Safety Operating Guide
Proper Disposal of 3-Phenylpropionitrile: A Guide for Laboratory Professionals
For the safe and compliant disposal of 3-Phenylpropionitrile, it is imperative to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain. Adherence to the guidelines established by the Environmental Protection Agency (EPA) and your institution's Environmental Health and Safety (EHS) department is mandatory.[1][2][3] this compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[4][5][6]
Immediate Safety and Handling
Before beginning any disposal-related procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[4]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[4][5]
Step-by-Step Disposal Procedure
-
Waste Identification and Collection:
-
A chemical is considered waste when it is no longer intended for use.[7][8]
-
Collect all waste this compound, including contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible hazardous waste container.[7] The container must be in good condition, free of leaks, and have a secure screw-top cap.[7][9] Do not overfill the container; a general guideline is to leave at least 25% headspace to allow for expansion.[9]
-
-
Container Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[1][8]
-
The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
An accurate estimation of the quantity or concentration.
-
The date of waste generation.[1]
-
The name and contact information of the principal investigator or generator.[1]
-
The specific location (building and room number).[1]
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[1][4]
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.[2][7][9]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents or strong acids and bases.[7][8]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to prevent the spread of material in case of a spill.[8]
-
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve the chemical residue.[7][8]
-
Crucially, the rinsate from this process is also considered hazardous waste and must be collected in your designated this compound waste container.[7][8]
-
After triple-rinsing and air-drying, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycled, according to institutional policy.[7][8]
-
Summary of Chemical Safety Data
| Property | Data |
| GHS Classification | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A)[4][6] |
| Signal Word | Danger[4][6] |
| Hazard Statements | H301: Toxic if swallowed, H311: Toxic in contact with skin, H331: Toxic if inhaled, H315: Causes skin irritation, H319: Causes serious eye irritation[5][6] |
| Precautionary Statements | P261, P264, P270, P280, P301+P310, P302+P352, P304+P340, P405, P501[4][5][6] |
| Flash Point | 110 °C (230 °F) - closed cup[4] |
| UN Number | UN3276 (Nitriles, toxic, liquid, n.o.s.)[5] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. acs.org [acs.org]
- 4. 3-苯基丙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 25G | Labscoop [labscoop.com]
- 6. Page loading... [guidechem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. Chemical Waste Disposal | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
Personal protective equipment for handling 3-Phenylpropionitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of 3-Phenylpropionitrile. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Summary
This compound is a toxic chemical that poses significant health risks upon exposure. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.
GHS Hazard Information:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed. | |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin. | |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled. | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Appearance | Clear colorless to light yellow liquid.[1] |
| Boiling Point | 261 °C at 760 mmHg[2] |
| Melting Point | -1 to -2 °C[3] |
| Density | 1.001 g/mL at 25 °C[3] |
| Flash Point | 110 °C (230 °F) - closed cup[3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended. | Nitrile provides good resistance to many chemicals, but breakthrough times can vary.[4][5] For aromatic compounds, splash protection is the primary goal; gloves should be changed immediately upon contact.[4] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye irritation. |
| Body Protection | Flame-resistant lab coat and a chemically resistant apron. | Provides a barrier against spills and splashes. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. | To prevent inhalation of toxic vapors. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. earthsafeppe.com [earthsafeppe.com]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
